Methyl glycinate
Description
Contextualization as an α-Amino Acid Ester in Synthetic Chemistry
Methyl glycinate (B8599266) is classified as an α-amino acid ester, a class of compounds that are foundational to synthetic and biological chemistry. hmdb.ca This classification arises from its structure, featuring an amino group attached to the alpha-carbon—the carbon atom adjacent to the ester's carbonyl group. As the simplest member of this class, derived from glycine (B1666218), it serves as a fundamental building block in organic synthesis. cymitquimica.com
The development of methods for esterifying amino acids, such as the Fischer esterification first described in 1895, was a pivotal moment in organic chemistry that enabled the preparation of compounds like methyl glycinate. This process involves reacting the amino acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. patsnap.comguidechem.com A more modern and convenient method involves the use of trimethylchlorosilane with methanol (B129727) at room temperature, which efficiently yields the corresponding amino acid methyl ester hydrochloride. nih.gov The resulting esterification protects the carboxylic acid functionality, allowing the free amino group to undergo various chemical transformations.
Because free amino acid esters like this compound have a tendency to be unstable and can polymerize or convert to diketopiperazines, they are most commonly prepared, stored, and used as their hydrochloride salts. patsnap.comwikipedia.org The salt form is a stable, white crystalline solid that is readily handled and can be converted to the free ester in situ by treatment with a base. wikipedia.orgcymitquimica.comsigmaaldrich.com This stability and ease of use have cemented the role of this compound hydrochloride as a key intermediate in synthetic protocols, particularly in solution-phase peptide synthesis. sigmaaldrich.com
Significance in Contemporary Chemical and Biological Sciences
The significance of this compound in modern science is multifaceted, extending from its role as a fundamental synthetic intermediate to its application in coordination chemistry and materials science.
In organic synthesis , this compound is a crucial precursor for a wide range of more complex molecules. It is an essential building block in peptide synthesis, where the protected carboxyl group allows the amine to form a peptide bond with another amino acid. sigmaaldrich.com Beyond peptides, it serves as an intermediate in the production of pharmaceuticals and agrochemicals, such as the fungicide iprodione (B1672158) and pyrethroids. guidechem.comsfchemicals.com Its structure is also a key component in the synthesis of sarcosine (B1681465) (N-methylglycine) and its derivatives. smolecule.comwikipedia.orgnih.gov For instance, the methylation of glycine, often via its ester form, is a key step in producing sarcosine derivatives studied for their potential biological activities. smolecule.comnih.gov
In coordination chemistry , this compound functions as a ligand, binding to metal ions through its nitrogen and oxygen donor atoms. wikipedia.orgjournals.co.za Like its parent amino acid glycine, it can form stable chelate complexes with various transition metals. wikipedia.org The study of these complexes provides insights into the binding of amino acids to metals in biological systems. Research has explored the kinetics of ligand substitution reactions involving this compound and metal complexes like aquacobalamin (B1421323) (a form of vitamin B12), revealing details about the reaction mechanisms. journals.co.za The coordination of this compound to metals like palladium(II) has also been shown to dramatically accelerate the hydrolysis of the ester group, a phenomenon of interest for understanding catalytic processes. rsc.org
In the field of materials science , the versatile chemical nature of this compound and other amino acid derivatives is being explored for the creation of new functional materials. While a nascent area of research for this specific compound, derivatives of amino acids are used in the development of polymers and other materials where biocompatibility or specific chemical functionalities are desired.
Table 2: Research Applications of this compound
| Field of Research | Specific Application | Description | Reference(s) |
|---|---|---|---|
| Organic Synthesis | Peptide Synthesis | Serves as a building block where the protected carboxyl group allows the amine to react. | sigmaaldrich.com |
| Pharmaceutical Intermediate | Used as a precursor in the synthesis of active pharmaceutical ingredients and agrochemicals. | guidechem.comsfchemicals.com | |
| Precursor to Sarcosine Derivatives | Used in the synthesis of N-methylglycine (sarcosine) and related compounds. | smolecule.comnih.gov | |
| Coordination Chemistry | Ligand for Metal Complexes | Binds to transition metals to form coordination complexes, used to study metal-ligand interactions. | journals.co.zarsc.org |
| Materials Science | Component of Functional Materials | Explored for incorporation into polymers and other advanced materials. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-6-3(5)2-4/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSSATDQUYCRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5680-79-5 (hydrochloride) | |
| Record name | Glycine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616342 | |
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DSSTOX Substance ID |
DTXSID30210599 | |
| Record name | Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-34-2 | |
| Record name | Glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL AMINOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHX73584R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Advanced Preparative Chemistry of Methyl Glycinate
Esterification Protocols and Optimization
The direct esterification of glycine (B1666218) is a common and straightforward route to obtaining methyl glycinate (B8599266). Several methods have been developed to optimize this transformation, addressing challenges such as the low reactivity of the carboxylic acid and the potential for side reactions.
Acid-Catalyzed Approaches for Methyl Glycinate Synthesis
The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is widely applied for synthesizing this compound. numberanalytics.com The mechanism involves protonation of the carboxylic acid by the catalyst, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. numberanalytics.com Common catalysts include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl). numberanalytics.comsemanticscholar.org The reaction is typically performed using an excess of methanol (B129727), which often serves as the solvent, and is driven to completion by refluxing the mixture. semanticscholar.orggoogle.com Gaseous HCl bubbled through anhydrous methanol is another effective method, protonating glycine directly in the reaction medium. patsnap.com This approach can achieve high yields and purity, making it suitable for industrial-scale production.
Table 1: Comparison of Acid-Catalyzed Methods for this compound Synthesis
| Catalyst | Typical Conditions | Reported Yield | Key Features |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Glycine in methanol, reflux for 6-8 hours. google.com | ~89% google.com | Simple, common laboratory procedure. google.com |
| Hydrogen Chloride (HCl) Gas | Glycine in anhydrous methanol, bubble HCl gas at 40–60°C for ~3 hours. | 95% | High purity and yield; requires handling of corrosive gas. |
| Trimethylsilyl (B98337) chloride | Glycine and trimethylsilyl chloride in methanol, heated to 40-60°C. wikipedia.orggoogle.com | 96.1% google.com | Can be used as an alternative to generate HCl in situ. wikipedia.org |
Carbodiimide-Based Coupling Methodologies (e.g., Steglich Esterification)
For substrates that are sensitive to the harsh conditions of acid catalysis, carbodiimide-based coupling methods provide a milder alternative. commonorganicchemistry.com The Steglich esterification utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. numberanalytics.cominterchim.fr This activation forms a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. numberanalytics.cominterchim.fr
A significant advantage of this method is the ability to minimize racemization when working with chiral amino acids. peptide.com This is often achieved by adding nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt), which react with the O-acylisourea intermediate to form an active ester. This new intermediate is less reactive and couples with the amine with reduced risk of epimerization. peptide.comthieme-connect.de The byproducts of these reactions, such as dicyclohexylurea (DCU) from DCC, can be easily removed. While DCU is insoluble in most organic solvents and precipitates out, EDC and its corresponding urea (B33335) byproduct are water-soluble, allowing for simple aqueous extraction. peptide.comthieme-connect.de
Table 2: Common Reagents in Carbodiimide-Based Esterification
| Reagent | Abbreviation | Role | Key Characteristics |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Coupling Agent | Inexpensive; forms an insoluble urea byproduct (DCU). peptide.comthieme-connect.de |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Coupling Agent | Water-soluble reagent and byproduct, facilitating purification. peptide.com |
| Diisopropylcarbodiimide | DIC | Coupling Agent | Used in solid-phase synthesis as its urea byproduct is more soluble in organic solvents than DCU. peptide.com |
| 1-Hydroxybenzotriazole | HOBt | Additive | Minimizes racemization during peptide coupling. peptide.com |
Thionyl Chloride Activation Techniques
The use of thionyl chloride (SOCl₂) offers a highly efficient route for the synthesis of this compound and its derivatives. commonorganicchemistry.com In this method, glycine is typically suspended in methanol at a low temperature (e.g., 0°C), and thionyl chloride is added dropwise. csic.es The reaction is exothermic and generates hydrochloric acid (HCl) in situ, which catalyzes the esterification. commonorganicchemistry.com An alternative pathway involves the formation of an acyl chloride intermediate, which then rapidly reacts with methanol to yield the final ester product. vulcanchem.com
The mixture is often refluxed for several hours to ensure the reaction goes to completion. google.com This technique is known for producing this compound hydrochloride in high yield and purity. csic.es For example, reacting (3-nitrophenyl)glycine with thionyl chloride in dry methanol at room temperature for 24 hours resulted in a 95% yield of the corresponding methyl ester hydrochloride. csic.es
Low-Temperature Catalyzed Esterification
Esterification can also be performed at low temperatures, a technique particularly useful for preparing methyl esters from lipids in biological materials without prior extraction. nih.gov A procedure adapted for this purpose involves suspending or dissolving the lipid-containing material in ether. nih.gov Concentrated sulfuric acid is added to this mixture at low temperatures, followed by the addition of absolute methanol. nih.gov After the reaction, the acid is neutralized with methanolic potassium hydroxide (B78521), and the methyl esters are extracted. nih.gov This method has been successfully applied to various biological samples, demonstrating that the resulting fatty acid composition is comparable to that obtained from methylation of pre-extracted lipids. nih.gov
Solid-Phase Synthesis Techniques for this compound and Derivatives
Solid-phase synthesis offers a powerful strategy for preparing derivatives of this compound, effectively preventing common side reactions such as the formation of diketopiperazines (cyclic dipeptides). nih.gov This approach involves anchoring a protected form of glycine to a solid support, typically a polymer resin, before carrying out further chemical modifications.
A representative example is the synthesis of methyl N-(pyrimidin-2-yl)glycinate. nih.gov The process begins by attaching Boc-protected glycine to a Merrifield resin. nih.gov This immobilization prevents the intermolecular self-condensation of glycine methyl ester. nih.gov The synthesis proceeds through the following key steps:
Immobilization : Boc-glycine is attached to the Merrifield resin using cesium carbonate and potassium iodide in DMF at an elevated temperature. nih.gov
Deprotection : The Boc protecting group is removed from the resin-bound glycine using a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM). nih.gov
N-Alkylation/Arylation : The deprotected amino group on the solid support is then reacted with an electrophile. In this case, 2-chloropyrimidine (B141910) is used to form the N-pyrimidinyl derivative. nih.gov The reaction's progress can be monitored using a ninhydrin (B49086) test, which detects free primary amines. nih.gov
Cleavage : Finally, the desired product is cleaved from the resin. This is achieved by refluxing the resin in a mixture of tetrahydrofuran (B95107) (THF) and methanol with sodium methoxide (B1231860), which releases the methyl ester product. nih.gov
Table 3: Key Stages in Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. nih.gov
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Immobilization | Merrifield resin, Boc-glycine, Cs₂CO₃, KI, DMF, 80°C | Attach protected glycine to the solid support. |
| 2. Deprotection | 1:1 TFA/DCM, room temperature | Remove the Boc protecting group to expose the amine. |
| 3. N-Arylation | 2-chloropyrimidine, DIEA, DMF, 90°C | Couple the desired substituent to the nitrogen atom. |
| 4. Cleavage | 4:1 THF/MeOH, NaOMe, reflux | Release the final methyl ester product from the resin. |
Microwave-Assisted Synthesis of N-Alkylated Glycine Methyl Esters
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This technology is particularly effective for the synthesis of N-alkylated glycine methyl esters, which are important building blocks for peptidomimetics. nih.govacs.org A common approach is the reductive alkylation of glycine methyl ester with various aldehydes in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.govacs.org
The use of microwave irradiation significantly shortens reaction times compared to conventional heating methods. acs.org Researchers have successfully employed both parallel and nonparallel combinatorial methods to rapidly generate libraries of N-alkylated glycine methyl esters. nih.govacs.orgacs.org In a typical procedure, the reaction involves two microwave irradiation steps: a short period for the formation of the Schiff base intermediate, followed by a longer period for its reduction. acs.org This methodology offers the key advantages of good yields and dramatically reduced synthesis times, making it a highly efficient route for creating diverse peptide building blocks. nih.govacs.org
Table 4: Microwave-Assisted Synthesis of N-Alkylated Glycine Methyl Esters via Reductive Alkylation. acs.org
| Entry (Aldehyde) | Parallel Synthesis Yield (%) | Nonparallel Synthesis Yield (%) |
|---|---|---|
| Benzaldehyde | 78 | 85 |
| 4-Chlorobenzaldehyde | 75 | 83 |
| 4-Fluorobenzaldehyde | 73 | 80 |
| 4-Nitrobenzaldehyde | 70 | 75 |
| 4-Hydroxybenzaldehyde | 68 | 70 |
| 2-Thiophenecarboxaldehyde | 78 | 83 |
| 2-Furaldehyde | 80 | 85 |
| 2-Naphthaldehyde | 70 | 75 |
Conditions: Reductive alkylation of various aldehydes and glycine methyl ester with NaBH₃CN under microwave irradiation. acs.org
Green Chemistry Approaches in this compound Synthesis and Applications
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of renewable feedstocks, environmentally benign solvents and catalysts, and the development of processes with high atom economy and reduced waste generation.
A notable green method involves the direct synthesis of N-acyl glycinates, valuable derivatives of this compound, from natural oils. For instance, cocoyl glycine has been synthesized directly from coconut oil and sodium glycinate, a process that circumvents the use of toxic and irritant fatty acyl chlorides typically employed in the conventional Schotten-Baumann reaction. scirp.orgnih.gov This method, which can be catalyzed by sodium methoxide, offers a more environmentally friendly route to these widely used surfactants. researchgate.netresearchgate.netscielo.br In one such synthesis, the reaction of coconut oil with sodium glycinate yielded cocoyl glycine at 87%. scirp.org
The choice of solvent is a critical aspect of green chemistry, and researchers have explored alternatives to hazardous solvents like N,N-Dimethylformamide (DMF) in reactions involving this compound. Greener solvents such as 2-methyltetrahydrofuran, which can be derived from renewable resources like corncobs, have been successfully used in the initial amine acylation step of glycinate derivatives. acs.org Furthermore, deep eutectic solvents (DESs), which are often biodegradable and have low toxicity, have been investigated as green alternatives for peptide synthesis involving amino acid esters like this compound. kennesaw.edumdpi.com For example, the synthesis of a tripeptide was successfully carried out using a choline (B1196258) chloride-glycerol deep eutectic solvent. kennesaw.edu
Catalysis plays a pivotal role in green synthetic routes. The use of an environmentally benign Lewis acid, such as Bi(OAc)₃, has been shown to catalyze ring-forming reactions in the synthesis of azlactones from glycine ester derivatives, reducing reaction times and energy consumption. acs.org Similarly, sodium methoxide has been employed as an effective catalyst in the amidation of fatty acid methyl esters with sodium glycinate, achieving high yields. researchgate.netresearchgate.net
Table 1: Comparison of Green Synthetic Methods for this compound and its Derivatives
| Synthetic Method | Starting Materials | Catalyst/Solvent | Key Green Features | Reported Yield |
|---|---|---|---|---|
| Direct Acylation with Natural Oil | Coconut oil, Sodium glycinate | Sodium methoxide | Avoids toxic fatty acyl chlorides, uses renewable feedstock. | 87% scirp.org |
| Continuous Synthesis of Hydrochloride Salt | Glycine, Anhydrous methanol, Hydrogen chloride gas | Recycled mother liquor | Continuous process, high equipment utilization, waste minimization. | ≥ 93% patsnap.com |
| Amine Acylation in Green Solvent | Glycine ester derivative, Acylating agent | 2-Methyltetrahydrofuran | Use of a renewable, less hazardous solvent. | Good yield acs.org |
| Peptide Synthesis in Deep Eutectic Solvent | Amino acid esters | Choline chloride-glycerol | Use of a biodegradable, non-toxic solvent system. | Successful synthesis confirmed by mass spectrometry. kennesaw.edu |
| Catalytic Amidation of Fatty Acid Methyl Esters | Fatty acid methyl ester, Sodium glycinate | Sodium methoxide / Glycerol | High yield, potential for renewable feedstocks. | up to 78.7% researchgate.net |
Acyl Transfer and Substitution Reactions in Glycinate Formation
Acyl transfer and substitution reactions are fundamental to the synthesis and derivatization of this compound, enabling the formation of a wide array of functionalized molecules. These reactions typically involve the nucleophilic attack on an activated acyl group, leading to the formation of amides, larger esters, and other derivatives.
A prominent example of these reactions is the Schotten-Baumann reaction, which is commercially used to produce N-acyl amino acid surfactants. nih.govuantwerpen.be This method involves the condensation of a fatty acyl chloride with an amino acid, such as glycine, under alkaline conditions. scirp.orgnih.gov The amino group of glycine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and substituting the chloride leaving group to form an amide bond. nih.gov
A modular and efficient two-step synthesis of menthol (B31143) glycinates highlights the strategic use of acyl transfer followed by nucleophilic substitution. google.comacs.orgnih.gov The first step involves an acyl transfer reaction where (−)-menthol is coupled with bromoacetyl bromide to form an intermediate brominated menthol ester. google.comacs.org This activated ester then readily undergoes nucleophilic substitution with various primary and secondary amines, where the amine displaces the bromide to yield the desired menthol glycinate. google.comacs.orgnih.gov This method is advantageous as it often avoids the need for an aqueous workup and provides high yields for a range of amine nucleophiles. google.comnih.gov
Another important substitution reaction involves N-protected methyl α-azido glycinate as a precursor. The azide (B81097) group in this compound can be displaced by various amine nucleophiles to synthesize novel racemic α,α-diaminoesters and α-aminoesters. arabjchem.orgresearchgate.net For example, the reaction of N-benzoylated methyl α-azido glycinate with amines like 3-amino-1,2,4-triazole occurs under mild conditions to give the corresponding substituted products in good yields. arabjchem.orgresearchgate.net
An interesting case of intramolecular acyl transfer is observed in the synthesis of pseudoephedrine glycinamide (B1583983) from glycine methyl ester. It is proposed that the reaction proceeds through a base-catalyzed mechanism involving the transesterification of the methyl ester with the hydroxyl group of pseudoephedrine, followed by an intramolecular O→N acyl transfer to form the final amide bond. orgsyn.org This allows for the direct coupling of the two molecules without the need for protecting the amino group of glycine. orgsyn.org
Furthermore, N→S acyl transfer has been utilized as a method to generate peptide thioesters from precursors containing a C-terminal cysteine. nih.gov This transformation is crucial for native chemical ligation, a powerful tool for protein synthesis. nih.gov
Table 2: Examples of Substitution Reactions in the Formation of Glycinate Derivatives
| Reaction Type | Glycinate Precursor | Nucleophile | Product Type | Reported Yield |
|---|---|---|---|---|
| Nucleophilic Substitution | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate | Diethylamine | Menthol glycinate derivative | 92% nih.gov |
| Nucleophilic Substitution | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate | Dimethylamine | Menthol glycinate derivative | 90% acs.org |
| Nucleophilic Substitution | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate | Isopropylamine | Menthol glycinate derivative | 88% acs.org |
| Nucleophilic Substitution | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate | Diisobutylamine | Menthol glycinate derivative | 86% nih.gov |
| Nucleophilic Substitution | N-Benzoylated methyl α-azido glycinate | 3-Amino-1,2,4-triazole | α,α-Diaminoester derivative | 77.5% researchgate.net |
| Nucleophilic Substitution | N-Benzoylated methyl α-azido glycinate | 2-Tetrahydrofuran-2-ylmethanamine | α-Aminoester derivative | 72% researchgate.net |
| Nucleophilic Substitution | N-Benzoylated methyl α-azido glycinate | 2-Methylquinolin-4-amine | α-Aminoester derivative | 60% researchgate.net |
| Schotten-Baumann Reaction | Fatty acyl chloride | Glycine | N-Acyl glycine | Commercially used, variable yield nih.govuantwerpen.be |
Mechanistic Investigations and Reactivity of Methyl Glycinate in Advanced Organic Transformations
Fundamental Reaction Pathways of Methyl Glycinate (B8599266)
The reactivity of methyl glycinate is dictated by the interplay between its amino and ester functional groups. This duality allows it to act as either a nucleophile or an electrophile precursor, engaging in a variety of reaction types that are foundational to organic synthesis.
Nucleophilic Substitution Reactions
The primary amine group of this compound endows it with significant nucleophilicity, enabling it to participate in numerous substitution reactions. In these roles, the nitrogen atom attacks an electrophilic center, leading to the formation of new carbon-nitrogen bonds.
A notable example is its function as a ligand in coordination chemistry. Kinetic studies on the substitution of water in aquacobalamin (B1421323) (Vitamin B₁₂a) by various ligands, including this compound, have been performed. google.com These investigations revealed that the reaction proceeds via a dissociative interchange mechanism, where the incoming this compound plays a direct nucleophilic role in the transition state. google.comresearchgate.net The rate of this substitution is influenced by factors such as pH and the steric bulk of the ligand. google.comresearchgate.net
Furthermore, derivatives of this compound are pivotal intermediates in the synthesis of more complex molecules through nucleophilic substitution. For instance, N-benzoylated methyl α-azido glycinate serves as a stable precursor that reacts with various amine nucleophiles, such as 3-amino-1,2,4-triazole, to yield α,α-diaminoester derivatives under mild conditions. acs.org This strategy provides a convenient route to novel amino acid structures. acs.org Similarly, derivatives like methyl N-(chloroacetyl)glycinate contain a reactive chloroacetyl group that readily undergoes nucleophilic substitution, making it a useful intermediate for pharmaceuticals and agrochemicals. uci.edu
Oxidation and Reduction Chemistry of this compound
The carbon framework and functional groups of this compound are susceptible to both oxidation and reduction, leading to valuable synthetic intermediates. While reduction of the ester group can yield the corresponding amino alcohol, oxidative transformations have garnered significant attention for creating high-value products.
A key oxidative pathway involves the conversion of N-protected glycinates into α-imino esters. Research has demonstrated that N-aryl or N-alkyl protected methyl glycinates can be efficiently oxidized using non-activated manganese oxide(IV) in dichloromethane (B109758) at room temperature. libretexts.org This reaction proceeds in high yield, providing a direct route to α-imino esters, which are powerful electrophiles for constructing unnatural α-amino acid derivatives through reactions like asymmetric Mannich additions. libretexts.org Another study detailed an iodine-DMSO promoted deaminative coupling of glycine (B1666218) esters with methyl ketones and hydrazine (B178648) hydrate, showcasing an unprecedented one-step synthesis of 5-(methylthio)pyridazin-3(2H)-one derivatives. researchgate.net In this transformation, DMSO plays multiple roles as the solvent, an oxidant, and a methylthiolating agent. researchgate.net
The table below summarizes key findings from studies on the fundamental reactivity of this compound.
| Reaction Type | Reactants/Reagents | Key Findings | Reference |
| Nucleophilic Substitution | This compound, Aquacobalamin | Kinetic data supports a dissociative interchange mechanism with nucleophilic participation from this compound. | google.comresearchgate.net |
| Nucleophilic Substitution | N-Benzoylated Methyl α-azido Glycinate, Amines | Provides convenient access to a wide range of α,α-diaminoesters under mild conditions. | acs.org |
| Oxidation | N-Protected this compound, Manganese Oxide(IV) | Efficiently produces α-imino esters, which are valuable intermediates for asymmetric synthesis. | libretexts.org |
| Oxidative Coupling | This compound, Methyl Ketones, Hydrazine, I₂-DMSO | A one-step strategy for synthesizing 5-(methylthio)pyridazin-3(2H)-ones via deaminative coupling. | researchgate.net |
Amidation and Peptide Bond Formation Involving this compound
The primary application of this compound in advanced organic synthesis is as a cornerstone for peptide construction. Its structure represents the C-terminal residue of a peptide chain where the carboxyl group is protected as a methyl ester. This protection prevents self-polymerization and allows for controlled, stepwise elongation of the peptide. libretexts.orgmasterorganicchemistry.com
Solution-Phase Peptide Synthesis Strategies
In solution-phase peptide synthesis (SPS), this compound hydrochloride is a common starting material for the C-terminus of a dipeptide or larger peptide chain. sigmaaldrich.commdpi.com The synthesis strategy involves the coupling of an N-protected amino acid to the free amino group of this compound. libretexts.orgmasterorganicchemistry.com To facilitate this amide bond formation, which is thermodynamically unfavorable, a coupling agent is required to activate the carboxylic acid of the incoming N-protected amino acid.
Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). researchgate.netmasterorganicchemistry.com A general procedure involves dissolving the this compound salt and the N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) in a suitable solvent, followed by the addition of the coupling agent and a base (like diisopropylethylamine, DIPEA) to neutralize the hydrochloride salt and facilitate the reaction. researchgate.netmdpi.com After the coupling reaction, the N-protecting group can be selectively removed to expose a new free amine, allowing for the next coupling cycle and the stepwise construction of the peptide chain. libretexts.orgmsu.edu
Recent advancements have explored microwave-assisted solution-phase synthesis using titanium tetrachloride (TiCl₄) as a condensing agent in pyridine, which accelerates the formation of dipeptides from α-amino acid methyl esters with high yields while preserving chiral integrity. mdpi.com
Solid-Phase Peptide Synthesis Integration with this compound Building Blocks
Solid-phase peptide synthesis (SPPS) is the dominant methodology for producing long peptides. masterorganicchemistry.comnih.gov In this approach, the peptide is assembled on an insoluble polymer resin. While this compound itself is not typically the first building block attached to the resin (as that would result in a free methyl ester at the C-terminus after cleavage), protected glycine derivatives are fundamental. The core principle of integrating a glycine unit, for which this compound is a simple model, involves several key steps.
First, an N-protected glycine (e.g., Fmoc-Gly-OH) is anchored to a solid support like a Wang or Merrifield resin. nih.govnih.gov A significant challenge when using glycine derivatives is the risk of intramolecular or intermolecular side reactions, such as the formation of diketopiperazines, especially during the coupling of the second amino acid. nih.gov To circumvent this, a solid-phase approach is particularly advantageous. One study demonstrated the synthesis of methyl N-(pyrimidin-2-yl)glycinate by first immobilizing Boc-protected glycine on a Merrifield resin to prevent self-condensation. nih.gov Following deprotection, the resin-bound glycine was reacted with 2-chloropyrimidine (B141910). The final product was then cleaved from the resin using sodium methoxide (B1231860) in methanol (B129727), yielding the desired methyl ester. nih.gov
More complex N-substituted glycine building blocks, designed for specific applications like peptide ubiquitination, are also synthesized for SPPS. For example, N-Boc-N-(2-(tritylthio)ethoxy)glycine was developed as a building block compatible with standard Fmoc-based SPPS. acs.org Its synthesis involved steps starting from an aminooxy precursor, alkylation with methyl bromoacetate (B1195939), and subsequent saponification of the methyl ester to the free acid needed for coupling to the resin or peptide chain. acs.org These examples highlight how the fundamental chemistry of this compound is extended to more elaborate building blocks for integration into automated and manual SPPS protocols. uci.edunih.gov
Green Protocols for Peptide Synthesis Utilizing this compound
The environmental impact of peptide synthesis, particularly the large volumes of hazardous solvents used in SPPS, has prompted a shift towards greener chemical practices. nih.govacs.org Research in this area focuses on replacing traditional solvents like N,N-dimethylformamide (DMF) and developing entirely new synthesis platforms. rsc.orglu.se
One direct green application involving a this compound salt is its use in aqueous media for peptide synthesis, which avoids volatile organic solvents. sigmaaldrich.com Beyond this, broader green strategies applicable to glycine-containing peptides include:
Solvent Replacement: Studies have identified more sustainable solvents for SPPS, such as N-butylpyrrolidinone (NBP) and binary mixtures like dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (B1210297) or 2-methyltetrahydrofuran. lu.seunifi.it These greener solvents have shown high efficacy in dissolving reagents and swelling resins, providing viable alternatives to DMF. lu.seunifi.it
Chemo-enzymatic Peptide Synthesis (CEPS): This technology uses engineered enzymes, such as ligases (e.g., peptiligase), to catalyze the formation of peptide bonds. google.comqyaobio.com CEPS operates in aqueous environments under mild conditions, eliminates the need for side-chain protecting groups, and is completely free of racemization. qyaobio.comresearchgate.net This method is particularly attractive for ligating peptide fragments, including those containing glycine, to produce long peptides and small proteins with high purity and yield. qyaobio.comuva.nl
The table below outlines various strategies for peptide synthesis involving this compound and its derivatives.
| Synthesis Strategy | Key Features | Example/Application | Reference |
| Solution-Phase Peptide Synthesis (SPS) | Stepwise coupling of N-protected amino acids to this compound using coupling agents (e.g., TiCl₄, HATU). | Synthesis of dipeptides and short peptide chains. | researchgate.netmdpi.com |
| Solid-Phase Peptide Synthesis (SPPS) | Immobilization of a glycine unit on a resin to prevent side reactions; stepwise elongation. | Synthesis of methyl N-(pyrimidin-2-yl)glycinate to avoid diketopiperazine formation. | nih.gov |
| Green SPPS | Replacement of hazardous solvents (DMF) with greener alternatives like NBP or DMSO-based mixtures. | Synthesis of challenging peptide sequences in more environmentally benign solvent systems. | lu.seunifi.it |
| Chemo-enzymatic Peptide Synthesis (CEPS) | Enzyme-catalyzed ligation of unprotected peptide fragments in aqueous media. | Highly efficient and stereoselective synthesis of long peptides without complex protection/deprotection steps. | google.comqyaobio.com |
Mechanism of Peptide Coupling Reactions with this compound
The synthesis of peptides is a cornerstone of organic and medicinal chemistry, requiring the sequential formation of amide bonds between amino acids. libretexts.org In this process, this compound serves as a crucial building block, typically acting as the C-terminal residue or an amino-component in a coupling step. The fundamental challenge in peptide synthesis is to selectively form a peptide bond between the carboxyl group of one amino acid and the amino group of another, avoiding unwanted side reactions such as self-coupling or racemization. libretexts.orguni-kiel.de
To achieve this selectivity, a protection strategy is employed. The amino group of the N-terminal amino acid is temporarily blocked by a protecting group (e.g., Boc or Cbz), while the carboxyl group of the C-terminal amino acid is protected, often as an ester. libretexts.org this compound, with its carboxyl group inherently protected as a methyl ester, is an ideal C-terminal starting material. Its free amino group is available to act as a nucleophile.
The coupling mechanism involves two key steps: activation and aminolysis. uniurb.it
Activation of the Carboxyl Group: The carboxylic acid of the N-protected amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of this compound. uniurb.it A common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). bachem.com The carbodiimide (B86325) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack (Aminolysis): The free amino group of this compound then attacks the activated carbonyl carbon of the O-acylisourea. This attack forms a tetrahedral intermediate which subsequently collapses to yield the desired dipeptide and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). bachem.com
Complex Reaction Mechanisms Involving this compound
This compound is a valuable precursor for generating azomethine ylides, which are versatile 1,3-dipoles used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. mdpi.commdpi.com The general mechanism involves the condensation of this compound with an aldehyde or ketone. mdpi.com
The reaction between this compound and an aldehyde, often under thermal conditions, generates a transient azomethine ylide. This ylide possesses a nucleophilic carbon and an electrophilic carbon separated by a nitrogen atom, making it an ideal partner for cycloaddition with a dipolarophile, such as an electron-deficient alkene (e.g., maleimides, olefinic oxindoles). mdpi.combeilstein-journals.org
A plausible reaction pathway is as follows:
Ylide Formation: this compound reacts with an aldehyde to form an iminium ion, which, upon deprotonation at the α-carbon, generates the azomethine ylide. The ester group helps to stabilize the ylide.
[3+2] Cycloaddition: The generated azomethine ylide reacts with a dipolarophile. The reaction can proceed through different transition states, influencing the stereochemistry of the final pyrrolidine (B122466) product. beilstein-journals.org
Tautomerization/Further Reaction: The initial cycloadduct may undergo further reactions. For instance, highly efficient pseudo-five-component reactions have been developed where glycine, two equivalents of an aldehyde, and two equivalents of a maleimide (B117702) undergo a double [3+2] cycloaddition to create complex tetracyclic pyrrolizidines. mdpi.com
The choice of reactants and conditions, including the use of catalysts like zeolite HY, can control the stereoselectivity of these cycloadditions, leading to the formation of complex polycyclic and spirocyclic compounds with high diastereoselectivity. mdpi.combeilstein-journals.org For example, the reaction of glycine (or its ester) with arylaldehydes and olefinic oxindoles can produce butterfly-shaped dispirooxindole-pyrrolizidines. mdpi.com
Methyl azidoacetate serves as a synthetic precursor to various heterocyclic derivatives that can be considered structurally related to this compound. A prominent example is its use in the Hemetsberger-Knittel reaction for the synthesis of pyrrole (B145914) systems, which are isosteric with indoles. orgsyn.org
The synthesis typically begins with the preparation of methyl azidoacetate itself, which is synthesized via nucleophilic substitution of methyl bromoacetate with sodium azide (B81097). orgsyn.org This azido (B1232118) ester is a key intermediate for generating more complex structures.
In a representative sequence leading to a pyrrole derivative:
Condensation: Methyl azidoacetate is condensed with an aldehyde (e.g., 2-chloro-3-pyridine carboxaldehyde) in the presence of a base. This forms a vinyl azide, specifically methyl (2Z)-2-azido-3-aryl-acrylate. orgsyn.org
Thermolysis and Cyclization: The resulting vinyl azide is then heated in a high-boiling solvent such as mesitylene. The thermal energy induces the extrusion of dinitrogen (N₂) from the azide group, generating a highly reactive vinyl nitrene intermediate.
Intramolecular C-H Insertion: This nitrene intermediate immediately undergoes an intramolecular cyclization via C-H insertion into a nearby aromatic ring, leading to the formation of the pyrrole ring system. orgsyn.org
This sequence transforms the azidoacetate into a complex bicyclic heteroaromatic compound, demonstrating its utility as a masked amino group that can be converted into a nitrene for cyclization reactions. While the direct product is not a simple derivative of this compound, the core structure originates from a glycine synthon.
The hydrolysis of amino acid esters like this compound is significantly accelerated by the presence of divalent metal ions such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺. The mechanism of this catalysis involves the formation of a chelate complex, which greatly enhances the reactivity of the ester's carbonyl group toward nucleophilic attack. acs.org
Kinetic studies have revealed that the hydrolysis rate increases with the concentration of the metal ion. Under conditions where the ester concentration is much higher than that of the hydroxide (B78521) ion (pH range 7.2-8.5), the reaction is observed to be second order with respect to the hydroxide ion concentration and zero order with respect to the ester concentration, indicating that the ester is fully complexed by the metal ion.
The proposed mechanism proceeds as follows:
Chelate Formation: this compound acts as a bidentate ligand, coordinating to the metal ion through both its amino nitrogen and its carbonyl oxygen. This forms a stable five-membered ring chelate.
Carbonyl Activation: The coordination of the carbonyl oxygen to the positively charged metal ion withdraws electron density from the carbonyl carbon. This polarization makes the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. acs.org
Nucleophilic Attack: A hydroxide ion (OH⁻) from the solution attacks the activated carbonyl carbon, forming a tetrahedral intermediate that is stabilized by the metal complex.
Product Formation: The intermediate collapses, leading to the cleavage of the ester bond, releasing methanol and forming a stable metal-glycinate complex.
The catalytic efficiency of the metal ions generally correlates with the stability of the metal-ester complex formed. Among the commonly studied ions, Cu²⁺ is typically the most efficient catalyst for the hydrolysis of this compound. The strength of the donor groups on any auxiliary ligands attached to the metal complex also plays a role in its catalytic activity. acs.org
| Metal Ion | Relative Catalytic Efficiency |
| Cu²⁺ | Most Efficient |
| Ni²⁺ | Efficient |
| Co²⁺ | Moderately Efficient |
| Zn²⁺ | Efficient |
| This table reflects the general trend of catalytic efficiency observed in studies of metal-ion-promoted hydrolysis of this compound. |
Derivatization Strategies and Design of Advanced Methyl Glycinate Analogues
N-Substitution Chemistry of Methyl Glycinate (B8599266) and its Derivatives
The nitrogen atom of methyl glycinate is a primary site for chemical modification, allowing for the synthesis of a diverse range of N-substituted derivatives. These reactions typically involve alkylation or acylation. For instance, N-alkylation can be achieved by reacting this compound with alkyl halides. A specific example is the treatment of (S) α-phenylethylamine with ethyl bromoacetate (B1195939) to yield an optically pure ethyl glycinate derivative. scielo.org.mx This derivative can be further modified; for example, it can be converted into a benzyl (B1604629) derivative using benzyl bromide or a benzoyl derivative using benzoyl chloride. scielo.org.mx
The protection of the amino group is another critical aspect of its chemistry. arabjchem.org Protecting groups such as trifluoroacetic anhydride, trichloroethoxycarbonyl chloride, acetyl chloride, and benzoyl chloride can be added in the presence of a base like triethylamine (B128534) or pyridine. arabjchem.org N-acetylation, for example, has been studied in comparison to N-methylation, with N-acetylation causing slight increases or decreases in saponification rates, while N-methylation can reduce the rate by up to a factor of ten. researchgate.net A green synthesis approach for creating N-substituted glycine (B1666218) derivatives with various aliphatic chains (propyl, butyl, pentyl, etc.) has also been developed, performing the reactions in water to avoid toxic solvents. acs.org
These N-substituted derivatives are often precursors for more complex structures. For example, methyl α-azido glycinate N-benzoylated can undergo nucleophilic substitution with various amines to create new α,α-diaminoesters. arabjchem.org
Table 1: Examples of N-Substitution Reactions on Glycinate Esters
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| (S) α-phenylethylamine | Ethyl bromoacetate | Chiral ethyl glycinate derivative | scielo.org.mx |
| Ethyl glycinate derivative | Benzyl bromide | N-benzyl glycinate derivative | scielo.org.mx |
| Ethyl glycinate derivative | Benzoyl chloride | N-benzoyl glycinate derivative | scielo.org.mx |
| This compound | Benzoyl chloride / Pyridine | N-protected aminoester | arabjchem.org |
| Glycine | Alkyl halides (propyl, butyl, etc.) in water | N-substituted glycine derivatives | acs.org |
Synthesis of Chiral this compound Derivatives
The asymmetric synthesis of α-amino acids and their derivatives is a significant area of research, with this compound serving as a key prochiral substrate. Methodologies focus on the diastereoselective alkylation of chiral glycinate enolates or the catalytic asymmetric addition to imino esters.
One common strategy involves the use of chiral auxiliaries. For example, α-phenylethylamine can be used as a chiral auxiliary to prepare optically pure ethyl glycinate derivatives. scielo.org.mx The subsequent N-benzoyl derivative, when converted to its lithium enolate, undergoes alkylation with substantial diastereoselectivity (78:22 dr). scielo.org.mxresearchgate.net Another approach uses bis-(chiral α-methylbenzyl)glycine esters in aldol (B89426) reactions with aldehydes, which proceeds with excellent diastereoselectivity. acs.org This method is effective for creating β-hydroxyamino esters and was used to prepare an enantiopure ribosylglycine. acs.org
Catalytic methods also provide efficient routes to chiral derivatives. The Michael addition of a chiral nickel(II) complex of glycinate to activated olefins is a primary method for producing glutamic acid and proline derivatives with high enantiomeric excess. mdpi.com This strategy has been extended to a three-component reaction involving aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to construct two or three adjacent chiral centers in a single step. mdpi.com Furthermore, rhodium(I)-catalyzed and palladium-catalyzed additions of arylboronic acids to chiral N-tert-butanesulfinyl imino esters yield arylglycine derivatives with high yields and diastereoselectivities. organic-chemistry.org Cyclopropenimine has been shown to be a highly effective Brønsted base catalyst for the Mannich reaction of t-butyl and methyl glycinates with N-Boc-imines, demonstrating remarkable reactivity and stereoselectivity. nih.gov
Table 2: Selected Methods for Chiral Glycinate Derivative Synthesis
| Method | Key Reagents/Catalysts | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Diastereoselective Alkylation | N-(1-phenylethyl)benzamide auxiliary, LDA | α-substituted-α-amino acids | 78:22 dr | scielo.org.mxresearchgate.net |
| Aldol Reaction | Bis-(chiral α-methylbenzyl)glycine esters, Aldehydes | β-hydroxyamino esters | Excellent diastereoselectivity | acs.org |
| Three-Component Reaction | Chiral Ni(II) glycinate complex, Aromatic aldehydes | α-amino-β-substituted butyric acids | High stereoselectivity | mdpi.com |
| Arylation | N-tert-butanesulfinyl imino esters, Arylboronic acids, Rh(I) or Pd catalyst | Arylglycine derivatives | High diastereoselectivity | organic-chemistry.org |
Development of Specific this compound Conjugates
This compound can be incorporated into polymeric structures to create functional materials with tailored properties. One such application is the synthesis of amphiphilic siloxanes, which contain both a hydrophobic silicone backbone and a hydrophilic component. These materials are of interest for applications in personal care and healthcare. acs.orgnih.gov
A method for synthesizing new carbohydrate-functional siloxanes (CHFS) involves an acid-catalyzed transacetalation reaction. acs.org In this process, unprotected methyl gluconyl glycinate (MGG) serves as the hydrophilic building block. acs.org MGG itself is synthesized through an amide bond formation between D-glucono-1,5-lactone and glycine methyl ester hydrochloride. acs.org This MGG unit is then reacted with an acetal-functional siloxane. acs.org The resulting amphiphilic siloxanes are soluble in both nonpolar solvents like chloroform (B151607) and polar solvents such as DMF and DMSO, demonstrating their dual nature. acs.org The incorporation of glycinate derivatives into siloxane structures is part of a broader strategy to create biocompatible and biodegradable surfactants. nih.gov In a related context, interfaces decorated with cationic oligo-dimethyl siloxane (ODMS) can attract anionic glycinate species, which can synergistically enhance CO2 capture. osti.gov
Menthol (B31143) glycinates represent a class of compounds synthesized for their potential as cooling agents. acs.orgnih.govresearchgate.netnih.gov A convenient, two-step synthetic method has been developed that avoids aqueous phase extractions for most derivatives. acs.orgnih.gov
The synthesis begins with the preparation of an intermediate, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate. acs.orgnsf.gov This is achieved by reacting (−)-menthol with bromoacetyl bromide in the presence of anhydrous sodium carbonate. acs.orgnsf.gov The resulting brominated menthol ester is a clear oil obtained in high yield (96%). acs.orgnsf.gov
In the second step, this bromoester intermediate readily undergoes nucleophilic substitution with ammonia (B1221849) or various primary and secondary amines to yield the corresponding menthol glycinates. acs.orgnih.govresearchgate.net The reaction is typically carried out in ethyl acetate (B1210297) (EtOAc) with sodium hydroxide (B78521) and anhydrous sodium sulfate. acs.orgnih.govnsf.gov This general procedure has been used to prepare a series of menthol glycinates in good yields. nih.gov
Table 3: General Synthesis of Menthol Glycinates
| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | (−)-Menthol, Bromoacetyl bromide | CH₂Cl₂, Na₂CO₃ | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate | 96% | acs.orgnsf.gov |
Ubiquitination is a critical post-translational modification where ubiquitin (a 76-amino acid protein) is attached to a substrate protein, typically at a lysine (B10760008) residue. acs.orgcellsignal.commdpi.com The process involves the formation of an isopeptide bond between the C-terminal glycine of ubiquitin and the ε-amino group of a lysine on the target protein. acs.orgmdpi.com When ubiquitinated proteins are digested with the protease trypsin, a di-glycine (Gly-Gly) remnant remains attached to the modified lysine. cellsignal.com This K-ε-GG motif is a specific target for antibodies used in proteomics to enrich and identify ubiquitinated peptides. cellsignal.com
This compound derivatives are directly used as building blocks for the chemical synthesis of ubiquitinated peptides. A key challenge in chemical protein synthesis is the efficient and compatible incorporation of the ubiquitin modification. One strategy involves using N-Boc-N-(2-(tritylthio)ethoxy)glycine as a building block. acs.org This building block is designed to be fully compatible with standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry. acs.org It allows for the synthesis of complex ubiquitinated peptides that may also contain other modifications like phosphorylation or methylation. acs.org The synthesis of Methyl N-(tert-Butoxycarbonyl)-N-(2-(tritylthio)ethoxy)glycinate serves as a crucial step in creating this versatile reagent. acs.org This approach facilitates the study of ubiquitin signaling by providing access to homogeneously modified peptides. acs.org
Menthol Glycinate Synthesis
This compound as a Building Block for N-Heterocyclic Frameworks
This compound and its N-substituted derivatives, such as sarcosine (B1681465) (N-methylglycine), are valuable building blocks for constructing nitrogen-containing heterocyclic frameworks, particularly pyrrolidines. researchgate.netresearchgate.net These frameworks are core structures in many biologically active molecules. researchgate.netrsc.org The primary synthetic strategy involves 1,3-dipolar cycloaddition reactions, where an azomethine ylide generated from this compound or its derivatives reacts with a dipolarophile.
For example, the reaction of imines derived from this compound and arylaldehydes can generate stabilized azomethine ylides. researchgate.net These ylides react with 3-nitro-2-(trifluoromethyl)-2H-chromenes in a [3+2] cycloaddition to form spiro[chromeno[3,4-c]pyrrolidine-oxindoles]. researchgate.net This method provides an efficient route to highly substituted spiro-pyrrolidine scaffolds. researchgate.net
N-methylglycine (sarcosine) is widely used in such syntheses. researchgate.net Its reactions are categorized based on reaction types like 1,3-dipolar cycloadditions, condensations, and cascade reactions. researchgate.net For instance, a one-pot, three-component protocol using 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids (like sarcosine) can stereoselectively produce spiro thiazolidines in high yields. researchgate.net Another approach describes the synthesis of polysubstituted pyrroles from α,β-unsaturated ynones and N-substituted ethyl glycine ethyl ester hydrochlorides. rsc.org These reactions highlight the utility of the glycinate structure in creating molecular complexity and accessing important heterocyclic systems for medicinal chemistry and materials science. researchgate.netrsc.org
Synthesis of Uracil-Glycinate Amide Derivatives
The synthesis of uracil-glycinate amide derivatives involves the coupling of a uracil (B121893) moiety, functionalized with a carboxylic acid, to an amino acid ester. A key example of this is the preparation of 1-carboxymethyluracil alkyl glycinate amide derivatives. orientjchem.org
The synthetic process commences with the preparation of 1-carboxymethyluracil, which can be achieved through established methods. orientjchem.org This is followed by a coupling reaction between 1-carboxymethyluracil and an amino acid alkyl ester hydrochloride. orientjchem.org
The reaction is typically carried out at a reduced temperature of 0°C. To facilitate the amide bond formation, a combination of dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is employed as the coupling reagent system. Triethylamine (Et3N) is also added to the reaction mixture. orientjchem.org This process yields the desired 1-carboxymethyluracil alkyl glycinate amide derivatives as the primary product in good yields. orientjchem.org
The structural confirmation of the synthesized compounds is accomplished through various spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and mass spectrometry, which provide data consistent with the assigned molecular structures. orientjchem.org A notable compound synthesized via this methodology is 1-carboxymethyluracil this compound amide. orientjchem.org
| Reactants | Reagents | Product |
| 1-Carboxymethyluracil | Dicyclohexylcarbodiimide (DCC) | 1-Carboxymethyluracil alkyl glycinate amide |
| Amino acid alkyl ester hydrochloride | 1-Hydroxybenzotriazole (HOBt) | |
| Triethylamine (Et3N) |
Applications of Methyl Glycinate in Specialized Chemical Fields
Advanced Organic Synthesis Applications
In the field of organic synthesis, the utility of methyl glycinate (B8599266) is prominently observed in its capacity as both a foundational intermediate and a modular building block for creating structurally complex molecules.
Methyl glycinate is a pivotal intermediate in the synthesis of diverse and complex organic compounds. Its structure is fundamental in reactions like amidation and peptide synthesis, which are essential for constructing larger, biologically relevant molecules. For instance, it is a key starting material in the synthesis of certain topoisomerase I inhibitors. One such route begins with the ethyl carbamate (B1207046) of this compound to produce aromathecins, a class of compounds investigated for their anticancer properties. purdue.edu
The compound also serves as a pseudo-substrate in enzymatic studies to trap and identify unstable reaction intermediates. In research on 5-aminolevulinate synthase, O-methylglycine (a derivative) was used with succinyl-CoA. nih.gov This allowed for the accumulation and identification of the methyl ester of 2-amino-3-ketoadipate, an otherwise transient species in the catalytic cycle. nih.gov
| Starting Material | Key Transformation | Intermediate Product | Final Product Class | Reference |
|---|---|---|---|---|
| This compound (11) | Michael Addition-Dieckmann Condensation | 3-pyrrolidinone ethylene (B1197577) ketal (15) | Aromathecins | purdue.edu |
| O-methylglycine | Enzymatic condensation with succinyl-CoA | Methyl ester of 2-amino-3-ketoadipate | Reaction Intermediate Study | nih.gov |
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. rjptonline.org This method is instrumental in drug discovery for creating extensive libraries of compounds for pharmacological screening. copbela.org this compound and its derivatives are valuable building blocks in this field. sigmaaldrich.com
In solution-phase combinatorial synthesis, a soluble polymer like polyethylene (B3416737) glycol (PEG) can be used as a support. rjptonline.org A starting material, such as a carboxylic acid, is attached to the polymer, and the synthesis proceeds in solution. This compound can be used as one of the foundational "building blocks" that are systematically added to create a library of compounds. rjptonline.org One specific application is the efficient microwave-assisted parallel synthesis of N-alkylated glycine (B1666218) methyl esters, which themselves serve as building blocks for peptides. sigmaaldrich.com The ease of purification and the ability to drive reactions to completion by using excess reagents are key advantages of this approach. researchgate.net
This compound as a Crucial Intermediate in Complex Molecule Construction
Medicinal Chemistry and Drug Discovery Research
The structural attributes of this compound make it highly relevant in medicinal chemistry, particularly in strategies to improve drug efficacy and discover new therapeutic agents.
A significant challenge in drug development is overcoming poor physicochemical properties of active pharmaceutical ingredients, such as low water solubility. jetir.org The prodrug approach, where a pharmacologically inactive compound is converted into an active drug in the body, is a widely used strategy to address these issues. orientjchem.org Glycinate esters are frequently employed in this context to enhance the solubility and bioavailability of parent drugs.
By attaching a glycinate moiety, the aqueous solubility of a drug can be significantly increased. For example, camptothecin, an anticancer agent, has been converted into glycinate ester prodrugs, resulting in a 4 to 16-fold increase in water solubility compared to the parent compound. Another example is the tolmetin-glycine prodrug, which releases the active anti-inflammatory drug tolmetin (B1215870) upon enzymatic hydrolysis in the body. researchgate.net These glycinate prodrugs often exhibit facile cleavage in plasma, ensuring the rapid and complete release of the active drug. jetir.org
| Parent Drug | Prodrug Form | Key Enhancement | Solubility Improvement | Reference |
|---|---|---|---|---|
| Camptothecin | 20(S)-Glycinate-10,11-methylenedioxycamptothecin | Increased water solubility for cancer treatment | 4–16 times higher than parent compound | |
| Tolmetin | Tolmetin-glycine prodrug | Improved delivery of the anti-inflammatory agent | Data not specified, releases active drug via hydrolysis | researchgate.net |
| Metronidazole | Metronidazole N,N-dithis compound hydrochloride | Enhanced water solubility for parenteral delivery | > 50% w/v in water | jetir.org |
This compound serves as a scaffold for the synthesis of novel compounds with a wide range of biological activities. Its derivatives have been investigated for antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai For instance, researchers have synthesized derivatives of this compound that show enhanced antibacterial activity against resistant bacterial strains.
In the realm of cancer research, this compound is a key component in the synthesis of aromathecins, which are designed as topoisomerase I inhibitors. purdue.edu The synthesis of these complex heterocyclic systems relies on the initial framework provided by this compound. purdue.edu Furthermore, more complex derivatives, such as methyl N-methyl-N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)glycinate, have been synthesized and cataloged in databases of bioactive molecules, suggesting their potential for pharmacological activity based on their intricate structures containing multiple functional groups. ontosight.ai
In medicinal inorganic chemistry, ligands play a crucial role in stabilizing metal ions and directing them to biological targets. researchgate.netacademie-sciences.fr The structure of glycine, and by extension its esters like this compound, is used to design multifunctional ligands that can form stable complexes with metal ions. academie-sciences.fr These complexes are often designed to mimic the active sites of metalloenzymes or to function as therapeutic or diagnostic agents. academie-sciences.fr
One area of research involves creating synthetic compounds with superoxide (B77818) dismutase (SOD)-like activity, which can help mitigate oxidative stress. academie-sciences.fr Scientists have designed and synthesized various ligands incorporating a glycinate moiety to bind with manganese (Mn). The goal is to create a complex with a redox potential optimized for SOD activity. academie-sciences.fr The glycinate part of the ligand helps to create the necessary coordination environment around the metal ion, influencing the stability and reactivity of the resulting complex. academie-sciences.fr
| Ligand Abbreviation | Full Name | Purpose in Ligand Design | Reference |
|---|---|---|---|
| BIG | bis-imidazole-glycinate | Forms a complex with Mn to mimic SOD activity | academie-sciences.fr |
| IPG | imidazole, pyridine, glycinate | Used to create Mn complexes with tuned redox potentials for SOD-like activity | academie-sciences.fr |
| BMPG | bis-methyl-pyridine-glycinate | Increases bulkiness around the metal ion to optimize catalytic activity | academie-sciences.fr |
Development of Biologically Active Compounds via this compound Derivatives
Materials Science Research Involving this compound Derivatives
This compound and its derivatives serve as versatile building blocks in materials science for the synthesis of functional polymers. Their inherent structure, containing both an amine and an ester group, allows for their incorporation into various polymer backbones, such as polyamides and functional acrylates, imparting specific properties to the resulting materials.
One area of research involves the synthesis of amino acid-based polymers for separation applications. For instance, a polymer known as poly(this compound-bis-glycidyl methacrylate) has been synthesized and explored for its utility in separating hazardous aromatic amines from environmental sources. researchgate.net This polymer, along with its copolymers created with monomers like styrene (B11656) and methyl methacrylate, demonstrates the potential of using this compound derivatives to create materials with specific retention capacities for environmental remediation. researchgate.netresearchgate.net The thermal stability of these polymers has been analyzed, showing initial decomposition temperatures ranging from 203.8°C to 208°C, indicating their robustness for practical applications. researchgate.net
In another application, glycine derivatives are utilized in the solid-phase synthesis of complex polymers like dendritic aromatic polyamides. Researchers have used a glycine-modified Wang resin as a solid support to build these dendritic structures. mdpi.com This method simplifies the purification process, as unreacted chemicals can be easily washed away, leaving the growing polymer attached to the insoluble support. mdpi.com Polyamides, in general, are a class of high-performance materials known for their strength and thermal stability, and incorporating amino acid derivatives can introduce new functionalities. mdpi.comsavemyexams.com The synthesis of functional aromatic polyamides often involves the reaction of a diamine with a dicarboxylic acid or its more reactive derivative, a diacid chloride. savemyexams.comdiva-portal.org The use of silylated diamines has also been shown to be an effective method for producing high-molecular-weight aromatic polyamides. diva-portal.org
Furthermore, research into the chemical modification of glycine derivatives continues to expand their potential in materials science. nih.govacs.org For example, iron-catalyzed C(sp3)-H methylation has been developed to selectively introduce methyl groups into N-aryl glycine derivatives and peptides. nih.gov This type of precise modification allows for the fine-tuning of molecular structure, which can, in turn, influence the properties of polymers derived from these building blocks. Similarly, visible-light-induced radical cross-coupling reactions have been used to synthesize α-pyrazinyl glycine derivatives, creating complex building blocks for novel materials with potential biological or electronic activity. acs.org
Table 1: Thermal Properties of Poly(this compound-bis-glycidyl methacrylate) and its Copolymers
| Polymer Sample | Initial Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) |
|---|---|---|
| PGGMA | 208 | 334 |
| Poly(MGGMA-co-MMA) | 207.1 | 314 |
| Poly(MGGMA-co-styrene) | 203.8 | 328 |
Data sourced from K. Raman et al., Reactive & Functional Polymers 62 (2005) 215–222. researchgate.net
Environmental Research: Carbon Dioxide Capture Applications
In the field of environmental science, derivatives of this compound, particularly amino acid ionic liquids (AAILs) and amino acid salts, are subjects of intensive research for their potential in carbon dioxide (CO₂) capture technologies. researchgate.netfrontiersin.org These compounds are investigated as alternatives to traditional amine solvents like monoethanolamine (MEA) due to advantages such as low vapor pressure, high thermal stability, and tunable properties. frontiersin.orgmdpi.com
Glycinate-based ionic liquids have shown significant promise for CO₂ absorption. researchgate.netmdpi.com These are often designed by pairing the glycinate anion with various cations, such as imidazolium (B1220033) or tetramethylammonium (B1211777). researchgate.netcapes.gov.br Research has demonstrated that these AAILs can capture CO₂ effectively through a chemical reaction where the amine group in the glycinate anion reacts with CO₂. researchgate.net The absorption capacity is a key metric, and studies have reported high capacities for various glycinate ILs. For example, an aqueous solution of [C₁ImPA][Gly] recorded a CO₂ capacity of 1.23 mol of CO₂ per mole of ionic liquid at 30°C. mdpi.com
The performance of these solvents can be enhanced by creating hybrid systems. One approach is to mix glycinate ILs with other amine solutions. For instance, adding a small amount of 1-butyl-3-methylimidazolium glycinate ([Bmim][Gly]) to an aqueous solution of N-methyldiethanolamine (MDEA) has been shown to significantly increase the rate of CO₂ absorption. researchgate.net An optimal formulation was found with a [Bmim][Gly] mass fraction of 0.10 to 0.15, achieving a high absorption rate and capacity with suitable viscosity. researchgate.net Similarly, a mixture of tetramethylammonium glycinate ([N₁₁₁₁][Gly]) and 2-amino-2-methyl-1-propanol (B13486) (AMP) in an aqueous solution also showed that the ionic liquid promoted the absorption of CO₂. capes.gov.br
Environmental conditions, such as the presence of water, can have a profound impact on the CO₂ capture efficiency of these materials. In a study using 1-ethyl-3-methylimidazolium (B1214524) glycinate ([C₂mim][Gly]), the absorption capacity was found to be as high as 0.91 mol of CO₂ per mole of IL in a humid environment, which is nearly double the capacity observed under dry conditions. researchgate.net This enhancement is attributed to the inhalation of water resulting in the formation of bicarbonate ([HCO₃]⁻) and the activation of a secondary reaction site on the imidazolium cation. researchgate.net
Beyond ionic liquids, simple aqueous solutions of amino acid salts like potassium glycinate and sodium glycinate are also being explored for CO₂ capture, including for direct air capture (DAC). mdpi.comacs.org The reaction kinetics between the glycine anion (NH₂CH₂CO₂⁻) and aqueous CO₂ have been studied in detail, providing fundamental data for designing efficient capture systems. researchgate.net These studies are crucial for optimizing the conditions for both the absorption of CO₂ from flue gas or the atmosphere and the subsequent regeneration of the solvent. researchgate.net
Table 2: Performance of Various Glycinate-Based Solvents for CO₂ Capture
| Glycinate Compound/System | CO₂ Absorption Capacity (mol CO₂/mol active compound) | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|
| [C₁ImPA][Gly] (aqueous) | 1.23 | 30 | High absorption capacity. | mdpi.com |
| [C₂mim][Gly] (humid conditions) | 0.91 | 25 | Capacity nearly doubles in the presence of water. | researchgate.net |
| [Bmim][Gly] in MDEA (aq) | High absorption rate & capacity | 30-50 | Small amounts of IL significantly promote MDEA performance. | researchgate.net |
| [N₁₁₁₁][Gly] in AMP (aq) | Promoted CO₂ absorption | 25-50 | IL enhances the overall CO₂ uptake of the AMP solution. | capes.gov.br |
Enzymatic and Biochemical Research on Methyl Glycinate
Methyl Glycinate (B8599266) as a Substrate for Glycine (B1666218) N-Methyltransferase (GNMT) Studies
Methyl glycinate, the methyl ester of the amino acid glycine, serves as a substrate for the enzyme Glycine N-Methyltransferase (GNMT). GNMT is a crucial enzyme in methyl group metabolism, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to glycine, which results in the formation of sarcosine (B1681465) (N-methylglycine) and S-adenosyl-L-homocysteine (SAH). researchgate.netuniprot.orgnih.govacs.orgnih.govwikipedia.org This enzymatic reaction is significant for its role in regulating the cellular concentrations of SAM and SAH. acs.orgnih.gov
Research utilizing this compound and its parent compound, glycine, has been instrumental in understanding the function and regulation of GNMT. acs.orgnih.gov Studies have shown that GNMT is abundant in the liver and plays a key role in managing the cellular ratio of SAM to SAH, which is a critical indicator of the cell's methylation capacity. acs.orglsu.edubiorxiv.org The enzymatic activity of GNMT on substrates like glycine helps maintain cellular homeostasis, particularly in response to varying levels of methionine. nih.gov
Mechanistic Studies of Enzymatic Methyl Transfer Reactions
The enzymatic transfer of a methyl group, a fundamental biochemical process, has been extensively studied using GNMT as a model system with glycine as a substrate. researchgate.netnih.gov These reactions, known as transmethylation, are vital for a multitude of cellular functions, including the synthesis of essential molecules and the epigenetic regulation of gene expression. nih.govbiologists.comathenslab.gr
Enzymatic Regulation of Cellular Methylation Balance
GNMT plays a central role in maintaining the balance of cellular methylation. biologists.com Methylation reactions utilize SAM as the primary methyl donor, and in the process, SAM is converted to SAH. mdpi.comnutripath.com.aucreative-proteomics.com SAH is a potent inhibitor of most methyltransferases, and therefore, its accumulation can halt essential methylation processes. creative-proteomics.comnutripath.com.au
GNMT's activity helps to regulate the intracellular SAM/SAH ratio. nih.govnih.govannalsgastro.gr When SAM levels are high, GNMT activity increases, consuming SAM and producing SAH and sarcosine. annalsgastro.grmdpi.com This prevents an excessive buildup of SAM and maintains a favorable SAM/SAH ratio, ensuring that other essential methylation reactions can proceed. annalsgastro.grbiologists.com Conversely, when SAM levels are low, GNMT activity is reduced, conserving the available methyl donor pool. annalsgastro.gr
The regulation of GNMT is complex and involves allosteric inhibition by 5-methyltetrahydrofolate (5-MTHF), a key component of the folate cycle. uniprot.organnalsgastro.grmdpi.com This links the activity of GNMT directly to one-carbon metabolism, providing a sophisticated mechanism for coordinating the supply of methyl groups with the demand for methylation. nih.govannalsgastro.gr
Role in S-Adenosylmethionine (SAM) / S-Adenosylhomocysteine (SAH) Ratio Regulation
The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical determinant of the cell's capacity to perform methylation reactions, often referred to as the "methylation potential." mdpi.comcreative-proteomics.com SAM is the universal methyl donor for a vast array of biological reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govathenslab.grcreative-proteomics.com Upon donating its methyl group, SAM is converted to SAH. mdpi.comnutripath.com.aucreative-proteomics.com
SAH is a potent competitive inhibitor of most methyltransferases; therefore, its accumulation can significantly impede cellular methylation processes. creative-proteomics.comnutripath.com.au Glycine N-methyltransferase (GNMT) plays a pivotal role in regulating the SAM/SAH ratio. nih.govnih.gov By catalyzing the methylation of glycine using SAM, GNMT helps to control the cellular concentration of SAM. annalsgastro.grbiologists.com When SAM levels are high, GNMT activity increases, consuming the excess SAM and producing sarcosine and SAH. annalsgastro.grmdpi.com This action prevents the SAM/SAH ratio from becoming excessively high and ensures a steady supply of methyl groups for other critical reactions. annalsgastro.grbiologists.com
Kinetic Parameters and Inhibition Studies of Glycine Methyltransferases
The kinetic properties of Glycine N-Methyltransferase (GNMT) have been characterized in various species, revealing important insights into its catalytic mechanism and regulation. lsu.edu Steady-state kinetic measurements have been employed to determine key parameters such as the Michaelis constant (Km) for both S-adenosylmethionine (SAM) and glycine, as well as the catalytic rate constant (kcat). acs.orglsu.edu
For instance, studies on recombinant rat GNMT have reported a kcat of 174.5 ± 23.2 min⁻¹ at 37°C. nih.gov Comparisons between GNMT from different mammalian sources (human, mouse, and rat) have shown variations in their kinetic parameters. lsu.edu The human enzyme generally exhibits a higher kcat compared to the rat enzyme. lsu.edu
Table 1: Comparative Kinetic Parameters of Mammalian GNMTs
| Enzyme Source | Km (SAM) (µM) | Km (glycine) (mM) | kcat (s⁻¹) |
| Human (recombinant) | Higher than rat/mouse | ~3 times rat value | Highest |
| Mouse (recombinant) | Lower than human | - | Intermediate |
| Rat (recombinant) | 220 | 12.2 | Lowest |
| Rat (liver) | 390 | 0.91 | - |
Data compiled from Pakhomova et al., 2004. lsu.edu
Inhibition studies have been crucial in understanding the regulation of GNMT. A significant finding is the allosteric inhibition of GNMT by 5-methyltetrahydrofolate (5-MTHF), particularly the pentaglutamate form, which is a much more effective inhibitor than the monoglutamate form. uniprot.orgnih.gov This inhibition links the activity of GNMT to the folate cycle and one-carbon metabolism. nih.gov The product of the reaction, S-adenosylhomocysteine (SAH), is a weak inhibitor of GNMT compared to its potent inhibition of other methyltransferases. nih.gov Acetate (B1210297) has been identified as a potent competitive inhibitor with respect to glycine. nih.gov
Biological Function and Pathway Integration within Glycine Metabolism
Glycine is a non-essential amino acid with diverse metabolic roles, and this compound, as its derivative, is situated within these broader pathways. uomustansiriyah.edu.iqatamanchemicals.com The metabolism of glycine is interconnected with several key cellular processes, including one-carbon metabolism, purine (B94841) synthesis, and the synthesis of heme and glutathione (B108866). uomustansiriyah.edu.iqnih.gov
One of the primary metabolic fates of glycine is its role as a precursor for the synthesis of other biomolecules. uomustansiriyah.edu.iq For instance, glycine is a fundamental building block for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. uomustansiriyah.edu.iq It also contributes to the synthesis of heme, a critical component of hemoglobin and cytochromes. uomustansiriyah.edu.iq Furthermore, glycine is one of the three amino acids that constitute glutathione, a major cellular antioxidant. uomustansiriyah.edu.iq
The conversion of glycine to serine, catalyzed by serine hydroxymethyltransferase (SHMT), is a reversible reaction that plays a central role in the interconversion of these two amino acids and is a major source of one-carbon units for the folate cycle. nih.gov Glycine can also be catabolized by the glycine cleavage system, which breaks it down into carbon dioxide, ammonia (B1221849), and a one-carbon unit transferred to tetrahydrofolate. nih.gov
The reaction catalyzed by Glycine N-Methyltransferase (GNMT), where glycine is methylated to form sarcosine, represents another key intersection in glycine metabolism. wikipedia.org This pathway is not primarily for the synthesis of a functional product from sarcosine but rather serves a regulatory function by controlling the levels of S-adenosylmethionine (SAM). nih.govannalsgastro.gr The sarcosine produced can be converted back to glycine by sarcosine dehydrogenase, creating a futile cycle that effectively hydrolyzes SAM to SAH and inorganic phosphate, thus fine-tuning the cellular methylation potential. biorxiv.org
Investigation of Glycinergic Signaling Pathways
Glycine is a major inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem, where it modulates neuronal activity by binding to glycine receptors (GlyRs). As a derivative of glycine, this compound is relevant to the study of these glycinergic signaling pathways.
The activation of GlyRs, which are ligand-gated chloride channels, leads to an influx of chloride ions into the neuron. This hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. Enhancing glycinergic signaling has been investigated as a potential therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as chronic pain.
In addition to its direct inhibitory role, glycine also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a type of excitatory glutamatergic receptor. atamanchemicals.comomicsonline.org The binding of glycine to the GlycineB site on the NMDA receptor is necessary for its activation by glutamate. omicsonline.org This dual role of glycine as both an inhibitory neurotransmitter and an excitatory co-agonist highlights the complexity of its function in the CNS.
Research into compounds that modulate glycinergic signaling is an active area. This includes the development of positive allosteric modulators (PAMs) of GlyRs, which enhance the receptor's response to glycine, and inhibitors of glycine transporters (GlyT1 and GlyT2), which increase the concentration of glycine in the synaptic cleft. researchgate.netnih.gov While direct studies on this compound's specific actions on these pathways are less common, its relationship to glycine makes it a relevant compound in the broader context of glycinergic neurotransmission research.
Potential in Enhancing Stress Tolerance in Plants via Glycinate Pathways
Abiotic stresses, such as drought, salinity, and extreme temperatures, pose significant threats to plant growth and agricultural productivity by disrupting cellular homeostasis. Plants have evolved intricate biochemical networks to counteract these adverse effects. Among these, pathways involving the amino acid glycine and its derivatives, collectively referred to as glycinate pathways, are fundamental to stress adaptation. These pathways contribute to the synthesis of protective compounds, cellular detoxification, and the maintenance of metabolic stability. While direct research on this compound as an external application for stress tolerance is specific, its position within broader glycinate metabolism highlights its potential significance. Key glycinate-related pathways include the synthesis of the osmoprotectant glycine betaine (B1666868), the operation of the glycine cleavage system for metabolic energy and biosynthesis, and the production of glutathione for antioxidant defense.
The glycine cleavage system, a multi-enzyme complex in plant mitochondria, is a central hub in amino acid catabolism. jst.go.jp It breaks down glycine to produce carbon dioxide, ammonia, NADH, and a one-carbon unit in the form of 5,10-methylene-tetrahydrofolate. jst.go.jp This one-carbon unit is a vital precursor for the synthesis of essential molecules like purines, thymidylate, and methionine, the latter being a precursor to S-adenosylmethionine, the main methyl group donor in the cell. jst.go.jp By providing energy (NADH) and biosynthetic precursors, the glycine cleavage system supports cellular repair and maintenance under stress.
Perhaps the most well-documented role of glycinate pathways in stress tolerance is the biosynthesis of glycine betaine (GB). jst.go.jpresearchgate.net GB is a quaternary ammonium (B1175870) compound that functions as a powerful compatible solute or osmoprotectant. researchgate.netfrontiersin.org Many plant species accumulate GB in response to environmental stresses. frontiersin.org Its accumulation helps maintain cellular water potential without interfering with normal metabolic functions. nih.gov The protective mechanisms of GB are multifaceted; it stabilizes the structures of macromolecules and membranes, particularly protecting the vital photosystem II (PSII) complex from stress-induced damage. researchgate.netfrontiersin.orgnih.gov Furthermore, GB aids in the detoxification of reactive oxygen species (ROS) and can influence the expression of stress-responsive genes, thereby orchestrating a broader defense response. frontiersin.orgtandfonline.com
Glycinate pathways are also intrinsically linked to the plant's antioxidant defense system through the synthesis of glutathione (GSH). Glycine is one of the three amino acid constituents of this crucial tripeptide. The glyoxalase system, which detoxifies the cytotoxic compound methylglyoxal (B44143) (MG) that accumulates during stress, is dependent on GSH. frontiersin.orgmdpi.com Therefore, a steady supply of glycine is essential for maintaining the GSH pool required to defend against oxidative damage and detoxify harmful metabolic byproducts. frontiersin.orgmdpi.com
The table below summarizes the key glycinate-related pathways and their contributions to plant stress tolerance.
| Pathway/System | Key Components/Products | Primary Role in Stress Tolerance |
| Glycine Betaine (GB) Synthesis | Choline (B1196258), Betaine Aldehyde, Glycine Betaine | Acts as a compatible solute (osmoprotectant), stabilizes proteins and membranes (e.g., PSII), scavenges ROS, and regulates gene expression. researchgate.netfrontiersin.orgtandfonline.com |
| Glycine Cleavage System | P, T, H, and L proteins; 5,10-methylene-H4folate, NADH | Provides energy (NADH) and one-carbon units for the biosynthesis of purines, thymidylate, and methionine, supporting metabolic function under stress. jst.go.jp |
| Glutathione (GSH) Synthesis | Glutamate, Cysteine, Glycine | Serves as a major non-enzymatic antioxidant and a cofactor for the glyoxalase system, which detoxifies methylglyoxal (MG). frontiersin.orgmdpi.comnih.gov |
Detailed research findings have consistently demonstrated the positive impact of enhanced glycine betaine levels on plant resilience. For instance, the exogenous application of GB or genetic engineering to induce its synthesis has been shown to improve tolerance to a range of abiotic stresses. jst.go.jpresearchgate.net Studies on maize under salt stress revealed that GB treatment helped maintain chlorophyll (B73375) fluorescence properties and the activity of antioxidant enzymes. frontiersin.org It also played a crucial role in regulating cellular ion balance by reducing the Na+/K+ ratio, primarily by enhancing Na+ efflux from the roots. frontiersin.org
The following table presents selected research findings on the effects of glycine betaine on different plant species under various stress conditions.
| Plant Species | Abiotic Stress | Observed Physiological/Biochemical Effects of Glycine Betaine |
| Maize (Zea mays) | Salinity | Improved growth, maintained chlorophyll fluorescence (Fv/Fm, ΦPSII), enhanced antioxidant enzyme activity, reduced Na+/K+ ratio by increasing Na+ efflux. frontiersin.org |
| Tomato (Lycopersicon esculentum) | Salinity | Preservation of Photosystem II (PSII) structure and function. frontiersin.org |
| Wheat (Triticum aestivum) | Drought, Heat | Enhanced tolerance through the protection of photosynthesis. jst.go.jp |
| Tobacco (Nicotiana tabacum) | Salinity, Drought | Induced expression of oxidative stress response genes, leading to decreased ROS accumulation and lipid peroxidation. frontiersin.org |
Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl Glycinate and Its Derivatives
Spectroscopic Methodologies
Spectroscopic methods are indispensable for the detailed structural elucidation of methyl glycinate (B8599266). These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that serves as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of methyl glycinate. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: Proton NMR is used to identify the number and types of hydrogen atoms present. For this compound hydrochloride in D₂O, the predicted ¹H NMR spectrum shows distinct signals corresponding to the methyl ester protons and the α-methylene protons. hmdb.ca The chemical shifts are indicative of their local electronic environments.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. nih.gov The experimental ¹³C NMR spectrum of this compound hydrochloride displays characteristic peaks for the carbonyl carbon of the ester, the α-carbon adjacent to the amino group, and the methyl carbon of the ester. nih.govspectrabase.comchemicalbook.com These shifts confirm the integrity of the ester and amino acid functionalities. nih.gov
Table 1: Predicted and Experimental NMR Chemical Shifts (ppm) for this compound and its Hydrochloride Salt
| Nucleus | Functional Group | Predicted ¹H NMR (D₂O) hmdb.ca | Experimental ¹³C NMR (H₂O) hmdb.ca | Experimental ¹³C NMR (DMSO-d₆) rsc.org |
|---|---|---|---|---|
| ¹H | -OCH₃ | 3.79 | - | - |
| ¹H | -CH₂- | 3.61 | - | - |
| ¹³C | C=O | - | 171.5 | 166.7 |
| ¹³C | α-C | - | 41.0 | 54.7 |
| ¹³C | -OCH₃ | - | 52.5 | 51.6 |
Note: Predicted values are for the free base in D₂O. Experimental values are for the hydrochloride salt in H₂O or for a derivative in DMSO-d₆.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nih.gov
Standard Mass Spectrometry: For this compound, mass spectrometry confirms its molecular weight of 89.09 g/mol . nih.gov The mass spectrum often shows a prominent peak for the molecular ion [M]⁺ and various fragment ions. Common fragments observed in the GC-MS analysis of this compound include peaks at m/z 30, 28, and 89. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. nih.gov This is particularly useful to distinguish between compounds with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound is 89.047678473 Da. hmdb.ca For derivatives, HRMS is essential to validate the successful incorporation of substituents. rsc.org
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 89.09 g/mol | nih.gov |
| Monoisotopic Molecular Weight | 89.047678466 Da | nih.gov |
| Top 3 GC-MS Peaks (m/z) | 30, 28, 89 | nih.gov |
Data is for the free base form of this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com
The FT-IR spectrum of this compound hydrochloride exhibits characteristic absorption bands that confirm its structure. nih.gov Key absorptions include:
N-H stretching: The primary amine (or ammonium (B1175870) in the hydrochloride salt) shows characteristic stretching vibrations.
C-H stretching: Absorptions from the methyl and methylene (B1212753) groups are present. libretexts.org
C=O stretching: A strong absorption band is indicative of the carbonyl group in the ester functionality. For aliphatic esters, this typically appears in the range of 1750-1735 cm⁻¹. libretexts.org
C-O stretching: The C-O single bond of the ester group also has a characteristic absorption. libretexts.org
Table 3: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Ammonium) | Stretch | 3300-3500 |
| C-H (Alkyl) | Stretch | 2850-3000 |
| C=O (Ester) | Stretch | 1735-1750 |
| C-O (Ester) | Stretch | 1000-1300 |
These are general ranges and can vary based on the specific molecular environment and sample state (e.g., free base vs. hydrochloride salt). libretexts.orglibretexts.org
X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are surface-sensitive techniques that provide information about the elemental composition and chemical states of the atoms in the near-surface region of a material. ntu.edu.twbris.ac.ukgreateyes.de
XPS Analysis: XPS is used to determine the elemental composition and the chemical (oxidation) state of the elements. chemrxiv.orgwhiterose.ac.uk For glycine (B1666218), XPS studies show distinct binding energies for the carbon, nitrogen, and oxygen atoms based on their chemical environment (e.g., carboxylate vs. carbonyl carbon, protonated amine). whiterose.ac.uk The C 1s spectrum of glycine shows two distinct peaks corresponding to the α-carbon and the carboxylate carbon. researchgate.net The N 1s signal for the protonated amine group in zwitterionic glycine appears at a characteristic binding energy. whiterose.ac.uk While specific XPS data for this compound is not widely published, the principles from glycine studies are directly applicable for characterizing its surface chemistry. researchgate.net
NEXAFS Analysis: NEXAFS spectroscopy probes the transitions of core-level electrons to unoccupied molecular orbitals, providing detailed information about the electronic structure and molecular orientation on surfaces. acs.orgusask.canih.gov Studies on glycine and related amino acids have used NEXAFS to investigate the influence of charge state and molecular conformation on the spectra. researchgate.netusask.ca For instance, the nitrogen K-edge NEXAFS spectrum is sensitive to whether the amino group is in its neutral (-NH₂) or protonated (-NH₃⁺) form. researchgate.net These findings are crucial for understanding the behavior of this compound and its derivatives in thin films and on various substrates.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
X-ray Crystallography for Stereochemical and Absolute Structural Elucidation
Advanced Chromatographic Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography with UV Detection)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. nih.govchemicalbook.com It is widely used to assess the purity of this compound and its derivatives.
Coupled with a UV detector, HPLC can effectively quantify compounds that contain a chromophore. For amino acid esters like this compound, derivatization may be employed to enhance UV detection. nih.gov A specific HPLC method for the analysis of glycine methyl ester hydrochloride has been developed, providing a reliable means for purity assessment. libretexts.org
Table 4: Example HPLC Method for Glycine Methyl Ester Hydrochloride Analysis
| Parameter | Condition |
|---|---|
| Column | Primesep 100, 4.6x150 mm, 5 µm, 100Å |
| Mobile Phase | MeCN/H₂O – 5/95% |
| Buffer | H₃PO₄ – 0.5% |
| Flow Rate | 1 ml/min |
| Detection | UV, 200 nm |
Source: SIELC Technologies libretexts.org
Elemental Composition Analysis
Elemental analysis is a cornerstone technique for the characterization of new chemical entities, providing fundamental data on the mass percentages of constituent elements. This method is crucial for verifying the empirical formula of synthesized compounds like this compound and its derivatives. The principle of modern elemental analysis, particularly for organic compounds, typically relies on combustion analysis.
In this process, a small, precisely weighed sample of the substance is combusted in a stream of oxygen at high temperatures. The resulting combustion gases, primarily carbon dioxide (CO2), water (H2O), and nitrogen (N2), are then passed through a series of absorbent traps or a gas chromatography column to separate them. By measuring the amounts of these gases, the percentages of carbon, hydrogen, and nitrogen in the original sample can be determined with high accuracy. measurlabs.com The sulfur content is determined from the amount of sulfur dioxide (SO2) produced. measurlabs.com For oxygen determination, the sample undergoes pyrolysis, and the resulting carbon monoxide is measured. measurlabs.com
The data obtained from elemental analysis is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, is a strong indicator of the sample's purity and corroborates the assigned chemical structure. nih.gov This technique is routinely employed alongside spectroscopic methods to provide a comprehensive characterization of newly synthesized molecules. rjptonline.orgttuhsc.edu
Detailed research findings from various studies showcase the application of elemental analysis in confirming the successful synthesis of this compound derivatives. For instance, in the synthesis of N-substituted glycine oligomers and various other derivatives, elemental analysis serves as a critical quality control step. nih.govresearchgate.net
Below are tables presenting the theoretical elemental composition of this compound and one of its common salt forms, this compound hydrochloride. These tables are followed by examples from research studies showing the comparison between calculated and experimentally found elemental compositions for various derivatives.
**Table 1: Theoretical Elemental Composition of this compound (C₃H₇NO₂) **
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 3 | 36.033 | 40.45 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 7.92 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 15.72 |
| Oxygen | O | 15.999 | 2 | 31.998 | 35.91 |
| Total | 89.094 | 100.00 |
Note: Data derived from the molecular formula C₃H₇NO₂ and standard atomic weights. nih.govsielc.com
**Table 2: Theoretical Elemental Composition of this compound Hydrochloride (C₃H₈ClNO₂) **
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 3 | 36.033 | 28.70 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 6.42 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 28.24 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 11.16 |
| Oxygen | O | 15.999 | 2 | 31.998 | 25.49 |
| Total | 125.555 | 100.00 |
Note: Data derived from the molecular formula C₃H₈ClNO₂ and standard atomic weights. medkoo.com
Research Findings: Comparison of Calculated vs. Found Elemental Analysis Data
The following table presents data from a study on N-(Boc)-iodo-α-alaninate, a derivative used in the synthesis of other amino acid esters. It illustrates the practical application of elemental analysis in confirming the identity of a synthesized compound.
Table 3: Elemental Analysis of N-(Boc)-iodo-α-alaninate (C₉H₁₆INO₄)
| Element | Calculated (%) | Found (%) |
| Carbon | 32.84 | 33.06 |
| Hydrogen | 4.90 | 4.82 |
| Nitrogen | 38.56 | 4.28 |
Source: Data from a study on the preparation of N-(Boc)-allylglycine methyl ester. orgsyn.org It is important to note that the published found percentage for Nitrogen (4.28%) appears to be a typographical error when compared to the theoretical value (38.56%), while Carbon and Hydrogen values are within acceptable limits. Such discrepancies highlight the importance of careful data reporting and review in scientific literature. rsc.org
In another study focusing on indole (B1671886) derivatives, combustion analysis was used to confirm the composition of newly synthesized compounds. The results were reported to be in agreement with the calculated data within ±0.4%. ttuhsc.edu This level of accuracy is a common requirement for publication in many scientific journals. nih.gov
The synthesis of atazanavir-amino acid ester conjugates also utilized elemental analysis to confirm the final products. rjptonline.org Similarly, research on new aminoester derivatives synthesized via N-alkylation of methyl-azido glycinate employed elemental analysis alongside spectroscopic methods to determine the structure of the prepared compounds. researchgate.net These examples underscore the routine and critical nature of elemental analysis in the advanced characterization of this compound derivatives.
Computational and Theoretical Investigations of Methyl Glycinate
Quantum Chemical Modeling Approaches
Quantum chemical methods are central to understanding the behavior of methyl glycinate (B8599266). These approaches range from widely used Density Functional Theory for electronic structure analysis to more complex models for simulating enzymatic environments and handling electron correlation in challenging systems.
Density Functional Theory (DFT) is a versatile and widely applied computational method for investigating the properties of methyl glycinate and its derivatives. DFT calculations have been employed to determine optimized geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting molecular behavior.
Recent studies have utilized DFT calculations with the B3LYP functional and the 6–31++G(d,p) basis set to analyze Glycine (B1666218) Methyl Ester Hydrochloride (GMEHCl). researchgate.net These calculations provide insights into the molecular geometry, and the results for bond lengths and angles show good agreement with data obtained from X-ray diffraction (XRD). researchgate.net Theoretical vibrational frequencies computed with DFT are also compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of spectral bands. researchgate.net
Furthermore, DFT is used to explore the electronic properties through frontier molecular orbitals (HOMO-LUMO) analysis. For GMEHCl, the HOMO-LUMO energy gap was calculated to be 2.59 eV, which helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net The molecular electrostatic potential (MEP) map, also derived from DFT, illustrates the electron density distribution and identifies regions susceptible to electrophilic and nucleophilic attack, highlighting the electrostatic interactions between the ligand and a protein. researchgate.net
DFT calculations are also instrumental in elucidating reaction mechanisms. For instance, in the base hydrolysis of this compound complexed with a Palladium(II) center, DFT (B3LYP/def2svp) was used to model the reaction pathway and support the experimentally proposed mechanism. researchgate.net Similarly, DFT has been used to study the regioselective N-functionalization of heterocycles catalyzed by methyl trifluoromethanesulfonate, where electronic properties like chemical potential, hardness, and electrophilicity were calculated to characterize the reaction mechanism. mdpi.com In studies of biomimetic asymmetric Mannich reactions, DFT calculations have been essential for mapping the free energy profiles and understanding the stereoselectivity involving glycinate esters. researchgate.net
The table below summarizes key findings from various DFT studies on this compound and related systems.
| System Studied | DFT Functional/Basis Set | Key Findings | Reference |
| Glycine Methyl Ester Hydrochloride (GMEHCl) | B3LYP/6–31++G(d,p) | Optimized geometry agrees with XRD data; HOMO-LUMO gap of 2.59 eV; MEP map identified reactive sites. | researchgate.net |
| [Pd(AEMP)(Gly-OMe)]²⁺ Hydrolysis | B3LYP/def2svp | Calculations supported the proposed mechanism for base hydrolysis of the coordinated this compound. | researchgate.net |
| Mannich Reaction with tert-Butyl Glycinate | (Not specified) | Elucidated the catalytic mechanism and stereoselectivity of an N-quaternized pyridoxal (B1214274) catalyst. | researchgate.net |
| N-functionalization with MeOTf | B3LYP-GD3(BJ)/6-311++G(3df,2p) | Calculated electronic properties (chemical potential, hardness) to characterize the reaction mechanism. | mdpi.com |
| Chiral Aldehyde Catalysis of Glycine Esters | (Not specified) | Investigated transition states and the proton transfer process to explain stereoselectivity. | sci-hub.st |
Quantum mechanics (QM)-cluster models are a critical tool for studying enzymatic reactions where a purely quantum mechanical treatment of the entire enzyme is computationally prohibitive. In these models, the active site, including the substrate and key catalytic residues, is treated with a high-level QM method, while the surrounding protein environment is either truncated or represented by a simpler model. This approach has been particularly insightful for enzymes like Glycine N-methyltransferase (GNMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, a reaction highly relevant to this compound chemistry.
Studies on GNMT have revealed that the construction of accurate QM-cluster models is challenging. acs.orgnih.gov Research indicates that for reliable energetic predictions, the QM region must be substantial, often exceeding 350 atoms, to achieve convergence. acs.orgnih.gov This is because numerous residue fragments, including those interacting with the glycine substrate (e.g., Gly137, Asn138, Arg175) and those interacting with the SAM cofactor (e.g., Trp30, Asp85, Tyr242), must be included in the QM model. acs.org
To systematize the construction of these models, tools like the Residue Interaction Network ResidUe Selector (RINRUS) have been developed. acs.orgnih.gov This tool helps in building reproducible QM-cluster models by analyzing the active site residue interaction network. Further investigations have combined these models with molecular dynamics (MD) simulations to capture the conformational diversity of the enzyme-substrate complex. digitellinc.com This work has shown that the initial conformation of the active site is a dominant factor influencing the calculated activation barriers, more so than minor variations in the composition of the QM-cluster. digitellinc.com
The table below details different QM-cluster models applied to the study of the GNMT enzyme.
| Enzyme | QM Model Focus | Key Findings | Reference(s) |
| Glycine N-methyltransferase (GNMT) | Model Size and Composition | Convergence of reaction energetics requires large QM models (>350 atoms), including residues interacting with both glycine and SAM. | acs.orgnih.gov |
| Glycine N-methyltransferase (GNMT) | Conformational Sampling | Initial protein-substrate conformation is the dominant factor influencing predicted catalytic barriers, highlighting the need for MD sampling. | digitellinc.com |
| Glycine N-methyltransferase (GNMT) | Model Building Workflow | Automated tools like RINRUS allow for systematic and reproducible construction of QM-cluster models from either crystal structures or MD snapshots. | acs.orgnih.govosti.gov |
| Chorismate Mutase (Case Study Comparison) | MD vs. X-ray Structures | QM-cluster models built from MD snapshots provide a statistical framework for analyzing enzymatic mechanisms, capturing dynamic effects absent in static crystal structures. | osti.govresearchgate.net |
Multireference perturbation theory (MRPT) is an advanced quantum chemical method designed for systems where single-reference methods like standard DFT or Møller-Plesset perturbation theory fail. kyushu-u.ac.jp This failure often occurs in molecules with (quasi)-degenerate electronic states, such as those found in transition metal complexes, excited states, and bond-breaking processes. MRPT methods, such as CASPT2 (Complete Active Space Second-order Perturbation Theory) and NEVPT2 (N-Electron Valence state Perturbation Theory), provide a robust framework for accurately treating both static (nondynamical) and dynamic electron correlation. kyushu-u.ac.jparxiv.org
While direct applications of MRPT specifically to the isolated this compound molecule are not prominent in the literature, these methods are crucial for understanding systems where this compound or related amino acid derivatives act as ligands in complex environments, particularly in coordination chemistry with transition metals. For example, computational studies on copper complexes, which can involve glycinate ligands, often require multireference approaches to correctly describe the electronic structure and magnetic properties arising from the d-orbitals of the metal center. researchgate.net
Recent research has applied NEVPT2 to elucidate the properties of various metal complexes, providing a template for how such methods could be applied to this compound-containing systems.
Bi(III) Complexes: QD-NEVPT2 (Quasi-degenerate N-electron valence state perturbation theory) calculations were found to be the most accurate method for estimating the energies of excited states in Bi(III) complexes, which is vital for understanding their spectroscopic properties. udc.es
Mn(II) Complexes: CASSCF/NEVPT2 calculations have been used to determine the zero-field splitting (ZFS) parameters in Mn(II) complexes, which are critical for interpreting their magnetic and relaxivity properties for applications like MRI contrast agents. acs.org
Copper Complexes: In studies of copper complexes with phenanthroline and amino acid-derived ligands, NEVPT2 calculations were performed on CASSCF wave functions to account for dynamic correlation and to calculate spin Hamiltonian parameters, which are essential for understanding the magnetic interactions within the molecules. nih.gov
These examples demonstrate that for systems where this compound is part of a larger, electronically complex molecule, such as a metalloenzyme active site or a synthetic metal complex, MRPT methods are indispensable for obtaining a quantitatively accurate description of their electronic structure and properties.
QM-Cluster Models for Enzymatic Active Site Analysis
Conformational Analysis and Energy Landscape Studies of this compound
The conformational landscape of this compound, defined by the relative orientations of its functional groups, is key to its chemical behavior. Computational studies have been essential in identifying the stable conformers and the energy barriers for rotation around its single bonds.
Early computational work using single-determinant molecular orbital (MO) calculations with the 4-21G basis set identified four main conformations of this compound. capes.gov.br The most stable conformer was found to have a planar heavy-atom backbone, stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. capes.gov.br This structure is analogous to the most stable, stretched conformation of glycine itself. This finding was supported by molecular orbital constrained electron diffraction studies. acs.org
The flexibility of this compound arises from the rotation around several key bonds:
C-C bond (τ1): Rotation between the amino and ester groups.
C-O bond (τ2): Rotation of the methyl ester group.
C-N bond (τ3): Rotation of the amino group.
Theoretical studies on related glycine derivatives and peptides provide further insight into the factors governing these conformational preferences. For instance, in protonated tripeptides containing glycine and alanine (B10760859), the introduction of a methyl side-chain (as in alanine) significantly alters the conformational populations. osti.govosti.gov This is attributed to the electron-donating effect of the methyl group, which modulates the proton affinities of different sites within the peptide and influences the strength of intramolecular hydrogen bonds. osti.gov In studies of N-(2-aminoethyl)glycine conjugates, temperature-dependent NMR spectroscopy was used to determine the rotational barriers around the tertiary amide bond, with calculated values of 17.9–18.3 kcal/mol, which are in good agreement with theoretical models. beilstein-journals.org
The table below summarizes the key conformers and rotational energy barriers investigated in computational studies of this compound and related molecules.
| Molecule/System | Computational Method | Key Finding | Reference |
| This compound | MO (4-21G) | The most stable conformer has a planar backbone stabilized by an intramolecular N-H···O=C hydrogen bond. | capes.gov.br |
| This compound | Electron Diffraction / MO | Confirmed the hydrogen-bonded, planar structure as the dominant conformer in the gas phase. | acs.org |
| N-acetyl-glycine-glycine-N'-methylamide | DFT (B3LYP/6-31G*) | Identified 31 minima, including 10 β-turn structures, showing that conformational preference depends on the position and neighboring residues. | researchgate.net |
| Protonated Gly/Ala Tripeptides | IR-IR Spectroscopy / Theory | The methyl side-chain in alanine significantly modulates structural populations by altering local proton affinities and hydrogen bonding. | osti.govosti.gov |
| N-(2-aminoethyl)glycine conjugates | NMR / Eyring model | Calculated rotational barriers for cis/trans rotamers around the tertiary amide bond were 17.9–18.3 kcal/mol. | beilstein-journals.org |
Reaction Mechanism Elucidation through Computational Methods
Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping potential energy surfaces, identifying transition states, and calculating activation barriers, theoretical studies provide a step-by-step understanding of reaction pathways that can be difficult to probe experimentally.
One of the most studied reactions is the hydrolysis of the ester group . A detailed investigation of the base hydrolysis of this compound coordinated to a [Pd(AEMP)]²⁺ complex (where AEMP = 2-(2-aminoethyl)-1-methylpyrrolidine) combined kinetic experiments with DFT calculations. researchgate.net The theoretical calculations supported a mechanism involving the coordination of the amino acid ester through both its amino and carbonyl groups, followed by a rate-determining attack by a hydroxide (B78521) ion on the ester carbon. researchgate.net This study highlighted how coordination to a metal center can efficiently catalyze the hydrolysis reaction.
Computational studies have also been crucial in understanding more complex, stereoselective reactions. For example, the mechanism of an asymmetric biomimetic Mannich reaction between tert-butyl glycinate and an N-diphenylphosphinyl imine, catalyzed by N-quaternized pyridoxal, was explored using DFT. researchgate.net The calculations revealed a three-stage process: (i) generation of an active carbanion complex, (ii) reaction with the imine, and (iii) hydrolysis to yield the product and regenerate the catalyst. The most favorable transition structure for the key addition step was found to have a relatively low free energy barrier of 6.3 kcal/mol, and the final hydrolysis step was identified as rate-determining. researchgate.net
In the field of organocatalysis, DFT calculations have been used to understand the catalytic activation of glycine esters . In a reaction catalyzed by a chiral BINOL-derived aldehyde, computations helped to elucidate the stereoselective addition and the subsequent proton transfer process, explaining the origins of the observed enantioselectivity. sci-hub.st
Furthermore, computational modeling has been applied to 1,3-dipolar cycloaddition reactions . The reaction between azomethine ylides (derived from this compound) and alkenes was studied computationally to understand the distinct behavior of different chiral ligands. nih.gov The calculations revealed that the stereocontrol is determined by factors such as the conformation of the reactants and hydrogen bonding between the organocatalyst and the substrate. nih.gov
Solvation Effects and Proton Transfer Reaction Modeling involving Glycine and its Derivatives
The chemical behavior of glycine and its esters, like this compound, is profoundly influenced by their environment, particularly in aqueous solutions. Computational modeling has been essential in understanding solvation effects and the mechanisms of proton transfer, which govern the equilibrium between the neutral and zwitterionic forms of these molecules.
In the gas phase, glycine exists in its neutral form (NH₂CH₂COOH). However, in water, it predominantly exists as a zwitterion (⁺NH₃CH₂COO⁻). nih.govcapes.gov.br Computational studies have successfully modeled this transition. Ab initio molecular dynamics simulations have shown that the hydration number of glycine increases from approximately 5 for the neutral molecule to 8 for the zwitterion, reflecting the stronger interactions of the charged groups with water. nih.gov
The mechanism of proton transfer from the carboxylic acid group to the amino group has been a major focus of theoretical work.
Direct vs. Water-Mediated Transfer: While direct intramolecular proton transfer can be modeled, studies suggest that in aqueous solution, an indirect, water-mediated mechanism is a plausible alternative. researchgate.net Models incorporating explicit water molecules show that a small number of water molecules (three or more) can stabilize the zwitterionic form relative to the neutral form. researchgate.net
Energy Barriers: The experimental activation energy for the tautomerization from the zwitterion to the neutral form is around 14.6 kcal/mol. capes.gov.br Theoretical models using DFT and a polarizable continuum solvent model suggest that the rate-limiting step is not the proton transfer itself, but rather the reorientation of the -COOH group's hydrogen atom. capes.gov.br Free energy calculations for the intramolecular proton transfer of glycine in water have yielded an activation free energy of approximately 16.85 kcal/mol, which is in good agreement with experimental values. researchgate.net These calculations show that the reaction barrier arises because the strong Coulombic interactions between the zwitterion's charged groups and solvent water molecules are weakened as the reaction proceeds toward the less polar transition state. researchgate.net
The table below summarizes various computational approaches used to model solvation and proton transfer in glycine.
| System / Process | Computational Method | Key Findings | Reference |
| Glycine Tautomerization in Water | Supermolecule Model (up to 5 H₂O) | Stabilization of the zwitterion is dominated by polarization effects in larger water clusters; intramolecular proton transfer becomes endothermic with sufficient hydration. | acs.org |
| Glycine Intramolecular Proton Transfer | QM/MM with Free Energy Perturbation | The free energy of activation in water is ~16.85 kcal/mol; the barrier is due to the loss of favorable solvation of the zwitterion's charged groups. | researchgate.net |
| Glycine Tautomerization | DFT with Polarizable Continuum Model | The rate-limiting step is not the proton transfer but the reorientation of the carboxylic acid hydrogen. | capes.gov.br |
| Glycine Proton Transfer (Hydrated) | DFT and Ab Initio (3 H₂O cluster + continuum) | A cluster of three water molecules makes the zwitterion nearly as stable as the neutral form; the free energy barrier for conversion is small (~2.2 kcal/mol). | researchgate.net |
| Glycine Solvation | Ab Initio Molecular Dynamics | The hydration number increases from ~5 (neutral) to ~8 (zwitterion); the free energy difference between the two forms in water was computed. | nih.gov |
| Protonated Glycine (Gas Phase) | HF, MP2, B3LYP | Proton transfer from the carbonyl oxygen to the amino nitrogen is rapid and highly favorable, while the reverse is not. | nih.gov |
Theoretical Studies on this compound Formation Pathways in Extraterrestrial Environments
Theoretical and computational investigations into the formation of key organic molecules in extraterrestrial environments have provided significant insights into the potential origins of the building blocks of life. While extensive research has focused on the formation of glycine, the simplest amino acid, and its various isomers and precursors, specific theoretical studies detailing the formation pathways of its methyl ester, this compound (NH₂CH₂COOCH₃), in interstellar space are not prominently featured in current scientific literature.
The majority of computational and laboratory simulation studies on molecules with the chemical formula C₃H₇NO₂ in an astrophysical context have centered on glycine and its isomers, such as methylcarbamic acid. researchgate.netresearchgate.net These studies often explore formation on interstellar ice grains, in molecular clouds, and within meteorites. researchgate.netarxiv.orgnih.gov
Prevailing Theoretical Frameworks for Related Compounds:
Theoretical models for the formation of glycine and related molecules in extraterrestrial environments typically involve several key processes:
Gas-Phase Reactions: Computational studies using quantum chemical methods like Density Functional Theory (DFT) have explored various gas-phase reaction pathways. nih.govrsc.orgraa-journal.orgarxiv.org These often involve radical-molecule and radical-radical interactions, which are plausible under the low-temperature and low-density conditions of the interstellar medium (ISM). nih.govnih.gov For instance, one proposed pathway for glycine formation involves the reaction of the HOCO• radical with methanimine (B1209239) (CH₂NH). nih.govrsc.org
Ice-Mantle Chemistry: The surfaces of icy dust grains are considered crucial locations for the synthesis of complex organic molecules (COMs). arxiv.org Theoretical models suggest that simple precursor molecules like water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃) freeze onto these grains. acs.orgnih.gov Subsequent processing by ultraviolet (UV) radiation or cosmic rays can generate radicals, which then combine to form more complex species, including amino acids and their precursors. nih.govacs.org
Strecker Synthesis: This classic pathway to amino acids has been adapted to interstellar conditions in theoretical models. It involves precursors like formaldehyde (B43269) (H₂CO), hydrogen cyanide (HCN), and ammonia (NH₃), which are all observed in space. acs.org
While these theoretical frameworks provide plausible routes for the synthesis of glycine, direct computational evidence for the subsequent esterification of glycine with methanol (B129727) (CH₃OH) to form this compound under typical interstellar conditions (e.g., cold molecular clouds or protostellar environments) is scarce. Ester formation generally requires specific conditions, such as acid catalysis or the removal of water, which present challenges in the aqueous and low-temperature environments often simulated for interstellar ices.
One study noted ester-mediated peptide formation as a potential pathway for creating more complex structures, suggesting that the formation of esters like this compound could be an intermediate step, although the initial formation of the ester itself was not the primary focus. researchgate.net Another computational paper performed a structural investigation of diprotonated glycine methyl ester, but did not elaborate on its formation mechanisms in space. researchgate.net
Q & A
Q. What are the standard methodologies for synthesizing and characterizing methyl glycinate in laboratory settings?
this compound is typically synthesized via esterification of glycine with methanol under acidic catalysis. Advanced protocols, such as the Steglich esterification method, employ carbodiimide-based coupling agents to enhance yield and purity . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester bond and amine group integrity, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify composition. For novel derivatives, X-ray crystallography is recommended to resolve stereochemical ambiguities . Purity assessment should include high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacological testing guidelines .
Q. How can researchers ensure reproducibility of this compound synthesis across different laboratories?
Reproducibility requires rigorous documentation of reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and adherence to IUPAC nomenclature for compound identification . Supplementary materials should include raw spectral data (NMR, MS) and crystallographic information files (CIFs) for derivatives . Cross-laboratory validation via round-robin testing and open-data practices (e.g., FAIR data principles) enhances protocol reliability .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR, MS) during this compound derivative analysis?
Discrepancies between experimental and predicted spectra (e.g., due to tautomerism or solvent effects) require multi-technique validation:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect coupling anomalies .
- High-resolution MS (HRMS) to distinguish isobaric interferences .
- Computational modeling (e.g., DFT calculations) to simulate spectra under varying conditions . Contradictory data should be contextualized with literature comparisons, emphasizing deviations from predicted collision cross-sections or retention indices .
Q. How can this compound’s stability be optimized in in vitro biological assays?
this compound’s ester group is prone to hydrolysis in aqueous media. Stabilization strategies include:
- pH control : Buffers near physiological pH (7.4) minimize ester cleavage .
- Low-temperature storage (−20°C) to reduce enzymatic/non-enzymatic degradation .
- Co-solvents : Addition of dimethyl sulfoxide (DMSO) or ethanol (≤10% v/v) improves solubility without compromising stability . Real-time stability monitoring via LC-MS is critical for pharmacokinetic studies .
Q. What analytical approaches differentiate this compound derivatives with structurally similar substituents?
Substituent effects (e.g., methoxy vs. methylsulfonyl groups) are discerned via:
- Comparative NMR : Chemical shift differences in aromatic protons (e.g., 2,4-dimethoxyphenyl vs. 4-methylphenyl) .
- X-ray crystallography : Resolves steric and electronic influences on molecular packing .
- Bioactivity profiling : Enzyme inhibition assays (e.g., IC₅₀ comparisons for cyclooxygenase isoforms) highlight functional group contributions .
Q. How do researchers design mechanistic studies for this compound’s pharmacological applications?
Mechanistic workflows integrate:
- Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using software (e.g., AutoDock Vina) .
- Kinetic assays : Measure Michaelis-Menten parameters to identify competitive/non-competitive inhibition .
- Metabolite tracking : Isotopic labeling (e.g., ¹³C-methyl glycinate) traces metabolic pathways in cell cultures .
Data Analysis and Reporting
Q. What statistical frameworks address variability in this compound’s bioactivity data?
Dose-response data (e.g., IC₅₀, EC₅₀) should be analyzed using nonlinear regression models (e.g., four-parameter logistic curve) with goodness-of-fit metrics (R² ≥ 0.95) . Outliers are assessed via Grubbs’ test, and biological replicates (n ≥ 3) are mandatory. For conflicting results, meta-analysis tools (e.g., RevMan) aggregate data across studies to identify consensus trends .
Q. How should researchers report this compound’s spectral and crystallographic data for peer review?
Adhere to journal-specific guidelines (e.g., RSC’s MedChemComm):
- Spectral data : Include full NMR assignments (δ, multiplicity, J-values) and MS fragmentation patterns .
- Crystallography : Provide CIFs with deposition numbers (e.g., CCDC entries) and refinement parameters (R-factor ≤ 0.05) .
- FAIR compliance : Deposit raw data in repositories (e.g., Zenodo) with persistent identifiers (DOIs) .
Ethical and Methodological Considerations
Q. What ethical guidelines govern this compound studies involving biological samples?
Human exposure studies must comply with institutional review board (IRB) protocols, emphasizing informed consent and anonymization of blood-derived data . For animal models, follow ARRIVE 2.0 guidelines for experimental design transparency .
Q. How can computational tools enhance this compound’s structure-activity relationship (SAR) studies?
Quantitative SAR (QSAR) models, trained on datasets like ChEMBL, predict bioactivity of novel derivatives. Key steps include:
- Descriptor calculation : Use software (e.g., PaDEL-Descriptor) to generate molecular fingerprints .
- Machine learning : Apply random forest or neural networks to correlate descriptors with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
